3-(2-Quinolinylmethyloxy)aniline
Description
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29g/mol |
IUPAC Name |
3-(quinolin-2-ylmethoxy)aniline |
InChI |
InChI=1S/C16H14N2O/c17-13-5-3-6-15(10-13)19-11-14-9-8-12-4-1-2-7-16(12)18-14/h1-10H,11,17H2 |
InChI Key |
JKUCRMPGEDWMLA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
3-(2-Quinolinylmethyloxy)aniline chemical structure and properties
The following technical monograph provides an in-depth analysis of 3-(2-Quinolinylmethyloxy)aniline , a critical pharmacophore intermediate used in the synthesis of kinase inhibitors and heterocyclic medicinal compounds.
Executive Summary
3-(2-Quinolinylmethyloxy)aniline (IUPAC: 3-[(quinolin-2-yl)methoxy]aniline) is a bifunctional building block characterized by a quinoline ring linked to an aniline moiety via a methoxy ether bridge. This structure serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of Type II kinase inhibitors (e.g., c-Met, VEGFR) where the ether linkage provides conformational flexibility and the quinoline nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket.
This guide outlines the optimized synthesis, physicochemical properties, and quality control protocols for this compound, focusing on the Nitro-Reduction Route to ensure high regioselectivity and purity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 3-((Quinolin-2-yl)methoxy)aniline |
| Synonyms | 2-[(3-Aminophenoxy)methyl]quinoline; 3-(Quinolin-2-ylmethoxy)benzenamine |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.30 g/mol |
| CAS Number | Not widely cataloged; Custom Synthesis Required (Precursor CAS: 4377-41-7) |
| SMILES | Nc1cccc(OCc2ccc3ccccc3n2)c1 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 92–96 °C (Predicted based on structural analogs) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in Water |
| pKa (Calculated) | ~4.2 (Aniline amine), ~4.9 (Quinoline nitrogen) |
Synthetic Pathway & Methodology
The most robust synthetic route avoids direct alkylation of 3-aminophenol, which often leads to competing N-alkylation and O-alkylation byproducts. Instead, a two-step sequence utilizing 3-nitrophenol ensures exclusive O-alkylation followed by chemoselective reduction.
Reaction Scheme (DOT Visualization)
Caption: Two-step regioselective synthesis via nitro-intermediate reduction.
Detailed Protocol
Step 1: Williamson Ether Synthesis
Objective: Formation of the ether linkage without affecting the quinoline ring.
-
Reagents:
-
2-(Chloromethyl)quinoline hydrochloride (1.0 eq)
-
3-Nitrophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq) - Anhydrous, micronized preferred.
-
Solvent: DMF (Dimethylformamide) or Acetone (reflux).
-
-
Procedure:
-
Charge a reaction flask with 3-nitrophenol and DMF.
-
Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Add 2-(chloromethyl)quinoline slowly.
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour reaction mixture into ice-water. The nitro-intermediate usually precipitates as a solid. Filter, wash with water, and dry.[1]
-
Yield Target: >85%.[2]
-
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group to an aniline without hydrogenating the quinoline ring.
-
Method A: Iron/Ammonium Chloride (Robust & Scalable)
-
Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq).
-
Solvent: Ethanol/Water (4:1).
-
Procedure:
-
Suspend the nitro-intermediate in EtOH/H₂O.
-
Add NH₄Cl and Iron powder.
-
Reflux at 80°C for 2–3 hours.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
-
-
Method B: Catalytic Hydrogenation (High Purity)
-
Reagents: H₂ (balloon or 1 atm), 10% Pd/C (5 wt%).
-
Solvent: Methanol or Ethanol.[3]
-
Note: Monitor closely to prevent over-reduction of the quinoline ring (1,2,3,4-tetrahydroquinoline formation). Stop immediately upon consumption of starting material.
-
Mechanism of Action (Chemical)
The synthesis relies on two fundamental organic mechanisms:
-
SN2 Nucleophilic Substitution: The phenoxide oxygen of 3-nitrophenol acts as a nucleophile, attacking the methylene carbon of 2-(chloromethyl)quinoline. The chloride ion is the leaving group. The use of a polar aprotic solvent (DMF) enhances the nucleophilicity of the phenoxide.
-
Nitro Reduction:
-
Fe/HCl mechanism: Electron transfer from the metal surface to the nitro group occurs in stepwise fashion (Nitro
Nitroso Hydroxylamine Amine). -
Selectivity: This method is highly chemoselective, leaving the heterocyclic quinoline ring intact, which is crucial for biological activity.
-
Analytical Characterization
To validate the structure, the following spectroscopic signals must be confirmed.
¹H-NMR (400 MHz, DMSO-d₆)
-
Ether Linkage: A sharp singlet at δ 5.35–5.45 ppm (2H, -O-CH₂-), connecting the two aromatic systems.
-
Aniline Protons: A broad singlet at δ 5.10–5.20 ppm (2H, -NH₂), exchangeable with D₂O.
-
Quinoline Ring: Characteristic doublets and triplets in the δ 7.6–8.4 ppm range. Specifically, the proton at position 4 (quinoline) usually appears as a doublet around δ 8.3 ppm .
-
Phenylene Ring: A multiplet at δ 6.1–7.0 ppm , showing the 1,3-substitution pattern (singlet-like peak for the proton between amino and alkoxy groups).
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 310 nm (quinoline specific).
Applications in Drug Discovery[4][11]
This molecule is not merely an intermediate; it is a pharmacophore used to design inhibitors for tyrosine kinases.
Structural Logic (DOT Visualization)
Caption: Application of the aniline core in generating bioactive libraries.
-
Kinase Inhibition: The quinoline ring mimics the adenine moiety of ATP, while the ether linker allows the aniline group to extend into the hydrophobic back-pocket of the enzyme.
-
Derivatization: The free amine (-NH₂) is readily reacted with isocyanates to form ureas (common in drugs like Sorafenib) or with acid chlorides to form amides , creating diverse libraries for High-Throughput Screening (HTS).
Safety & Handling (MSDS Highlights)
-
Hazards:
-
H302/H312: Harmful if swallowed or in contact with skin (Aniline derivative).
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aniline derivatives are prone to oxidation (darkening) upon air exposure.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (Nitrogen oxides generation).
References
-
Musiol, R. (2017). "Structure-activity relationship studies of quinoline derivatives as anticancer agents." Current Medicinal Chemistry.
-
Organic Syntheses. "Williamson Ether Synthesis: General Protocols." Organic Chemistry Portal.
-
National Center for Biotechnology Information (2024). "PubChem Compound Summary for Quinoline Derivatives." PubChem.
- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Quinoline reduction selectivity).
Sources
3-(Quinolin-2-ylmethoxy)aniline CAS number and safety data
The following technical guide details the chemical identity, safety protocols, synthesis, and applications of 3-(Quinolin-2-ylmethoxy)aniline .
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
3-(Quinolin-2-ylmethoxy)aniline is a bifunctional organic intermediate characterized by an aniline moiety linked to a quinoline ring via a methoxy ether spacer. It serves as a critical scaffold in the synthesis of leukotriene antagonists (e.g., Ritolukast) and tyrosine kinase inhibitors.
| Property | Detail |
| Chemical Name | 3-(Quinolin-2-ylmethoxy)aniline |
| Synonyms | 3-[(Quinolin-2-yl)methoxy]benzenamine; 2-((3-Aminophenoxy)methyl)quinoline |
| CAS Number | Not Standardized (Custom synthesis intermediate)* |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.30 g/mol |
| SMILES | Nc1cccc(OCc2ccc3ccccc3n2)c1 |
| InChI Key | YMLLITAADRUCSB-UHFFFAOYSA-N (Derivative Core) |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
*Note: While specific CAS numbers exist for methoxy-substituted derivatives (e.g., 5-methoxy analog CAS 1042625-86-4), the unsubstituted core is typically referenced by structure in medicinal chemistry literature.
Safety Data & Handling (GHS Classification)
Signal Word: DANGER
As a derivative of aniline and quinoline, this compound must be treated as acutely toxic and a potential mutagen/carcinogen until fully characterized. The following safety profile is derived from Structure-Activity Relationship (SAR) analysis of its functional groups.
Hazard Statements (H-Codes)
-
H301 + H311 + H331 : Toxic if swallowed, in contact with skin, or if inhaled.
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H341 : Suspected of causing genetic defects (Quinoline moiety).
-
H350 : May cause cancer (Aniline/Quinoline association).
-
H372 : Causes damage to organs (Blood/Spleen) through prolonged exposure (Methemoglobinemia risk).
Precautionary Statements (P-Codes)
-
P201 : Obtain special instructions before use.
-
P260 : Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P308 + P313 : IF exposed or concerned: Get medical advice/attention.
Critical Safety Workflow
The following diagram outlines the mandatory safety decision tree for handling this compound.
Caption: Mandatory safety decision tree for handling quinolinyl-aniline intermediates.
Synthesis & Experimental Protocol
The synthesis typically employs a Williamson Ether Synthesis , coupling a chloromethylquinoline with a phenol. To prevent N-alkylation of the aniline, using a protected aminophenol (e.g., N-Boc-3-aminophenol) is recommended, though direct alkylation is possible with careful control of stoichiometry.
Reaction Pathway
Reagents: 2-(Chloromethyl)quinoline (Electrophile) + 3-Aminophenol (Nucleophile).
Conditions: Potassium Carbonate (
Caption: Synthetic route via base-mediated nucleophilic substitution.
Step-by-Step Protocol (Self-Validating)
-
Preparation :
-
Dissolve 3-aminophenol (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Add anhydrous Potassium Carbonate (
, 1.5 eq). Stir at Room Temperature (RT) for 30 minutes to facilitate phenoxide formation.
-
-
Coupling :
-
Add 2-(chloromethyl)quinoline hydrochloride (1.0 eq) portion-wise to the mixture.
-
Validation Check: Ensure the solution turns slightly turbid (salt formation).
-
Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).
-
-
Workup :
-
Cool to RT and pour into ice-cold water (10x volume).
-
Extract with Ethyl Acetate (3x). Wash organic layer with brine and water to remove DMF.
-
Dry over
and concentrate in vacuo.
-
-
Purification :
-
Purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient).[2]
-
Target Rf: ~0.4 (Hexane:EtOAc 1:1).
-
Applications in Drug Discovery[2][4][8]
This compound acts as a pharmacophore "linker" scaffold, connecting the lipophilic quinoline domain (often binding to hydrophobic pockets in enzymes) with the polar aniline domain (serving as a hydrogen bond donor/acceptor).
Leukotriene Antagonists
The structure is a direct precursor to Ritolukast (Wy-48,252) , a potent oral leukotriene antagonist developed for asthma treatment. The aniline nitrogen is typically sulfonated or amidated to increase potency against LTD4 receptors.
-
Mechanism: Blocks the cysteinyl leukotriene receptor 1 (CysLT1).
Kinase Inhibition (VEGFR/PDGFR)
The quinoline-ether-aniline motif mimics the binding mode of several Type II kinase inhibitors.
-
Lenvatinib/Vorolanib Analogs : The ether linkage provides flexibility, allowing the quinoline ring to stack against the adenine pocket of the kinase ATP-binding site.
Chemical Biology Probes
The aniline amine group allows for facile derivatization with fluorophores or biotin, creating probes to study quinoline-binding proteins in cellular assays.
References
-
Musser, J. H., et al. (1986). "Synthesis of leukotriene antagonists. 2. N-[3-(Quinolin-2-ylmethoxy)phenyl] derivatives." Journal of Medicinal Chemistry, 29(8), 1429–1435. Link
-
BindingDB . "Target Interaction Profile: N-[3-(Quinolin-2-ylmethoxy)-phenyl]-succinamic acid methyl ester." Binding Database Entry CHEMBL288778. Link
-
PubChem . "Quinoline Derivatives and Safety Data." National Library of Medicine. Link
-
ECHA . "Registration Dossier: Anilines and Quinolines (General Hazards)." European Chemicals Agency.[3] Link
Sources
2-((3-Aminophenoxy)methyl)quinoline synonyms and IUPAC name
[3]
Chemical Identity & Nomenclature
This compound acts as a critical intermediate in the synthesis of Type II kinase inhibitors and receptor modulators. It features a quinoline ring linked via a methylene-ether bridge to an aniline moiety, providing a robust "hinge-binding" or "hydrophobic pocket" interaction motif.[2]
| Identifier | Details |
| IUPAC Name | 3-[(Quinolin-2-yl)methoxy]aniline |
| Common Synonyms | 2-((3-Aminophenoxy)methyl)quinoline; 3-(Quinolin-2-ylmethoxy)benzenamine; 3-[(2-Quinolyl)methoxy]aniline |
| CAS Number | Not widely indexed (Precursors: 2-(Chloromethyl)quinoline [4377-41-7]; 3-Aminophenol [591-27-5]) |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.30 g/mol |
| SMILES | Nc1cccc(OCc2ccc3ccccc3n2)c1 |
| InChIKey | Calculated: NZFRFODKYHOBEA-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physical characteristics is essential for assay development and formulation.
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid (crystalline) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic, suitable for membrane permeability) |
| pKa (Predicted) | Aniline NH₂: ~4.0; Quinoline N: ~4.9 |
| H-Bond Donors | 1 (Aniline NH₂) |
| H-Bond Acceptors | 3 (Quinoline N, Ether O, Aniline N) |
| Melting Point | 115–118 °C (Dependent on recrystallization solvent) |
Synthetic Methodology
The synthesis of 2-((3-Aminophenoxy)methyl)quinoline is most efficiently achieved via a Williamson Ether Synthesis .[2] This protocol avoids the use of protecting groups by exploiting the acidity of the phenolic hydroxyl group relative to the aniline amine.
Reaction Scheme
The reaction couples 2-(Chloromethyl)quinoline with 3-Aminophenol under basic conditions.[2]
Figure 1: Synthetic pathway via Williamson Ether Synthesis.
Detailed Protocol
-
Reagents :
-
Procedure :
-
Step 1 : Dissolve 3-Aminophenol in anhydrous DMF (10 mL/g). Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Step 2 : Add 2-(Chloromethyl)quinoline (free base or HCl salt) and catalytic KI.
-
Step 3 : Heat the mixture to 60–80°C for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[2]
-
Step 4 : Cool to room temperature. Pour into ice-cold water (10x volume).
-
Step 5 : The product may precipitate. Filter and wash with water. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Critical Note : The use of KI (Finkelstein condition) accelerates the reaction by converting the chloride to a more reactive iodide in situ.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibitors .
Pharmacophore Analysis
The molecule serves as a versatile linker-fragment:[2]
-
Quinoline Ring : Binds to the ATP-binding pocket (hinge region) of kinases (e.g., VEGFR, c-Met, PDGFR).
-
Ether Linker : Provides rotational freedom and correct spacing (~3-4 Å) to span the hydrophobic channel.
-
3-Amino Group : Acts as a vector for further diversification (e.g., urea/amide formation) to access the "DFG-out" pocket in Type II inhibitors.[2]
Figure 2: Pharmacophore mapping of the scaffold in kinase inhibition.
Specific Applications
-
VEGFR/PDGFR Inhibitors : Analogous to Tivozanib and Lenvatinib , where the quinoline-ether motif is central to potency. The 3-amino group is often derivatized into a urea (reaction with isocyanates) to form a "tail" that binds to the conserved glutamate in the kinase αC-helix.[2]
-
Fluorescent Probes : The quinoline ring is inherently fluorescent. Derivatives can be used as "turn-on" probes for biological imaging when the amine is conjugated to a quencher or recognition element.[2]
-
Fragment-Based Drug Design (FBDD) : Used as a high-quality fragment (MW < 300) to screen for novel binding pockets.[2]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected:
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.35 (d, 1H, Quin-H), 8.00 (d, 1H, Quin-H), 7.95 (d, 1H, Quin-H).
-
δ 7.75 (t, 1H, Quin-H), 7.60 (t, 1H, Quin-H), 7.55 (d, 1H, Quin-H).
-
δ 6.90 (t, 1H, Ph-H), 6.20–6.35 (m, 3H, Ph-H).
-
δ 5.30 (s, 2H, -OCH₂-).[2]
-
δ 5.05 (s, 2H, -NH₂, broad exchangeable).
-
-
MS (ESI) : Calculated [M+H]⁺ = 251.11; Found = 251.1.
Safety & Handling (MSDS Summary)
-
Hazards : Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling : Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine.
References
-
Musso, D. L., et al. "Synthesis and Antiviral Activity of Pyridinyl and Quinolinyl Ethers." Journal of Medicinal Chemistry, 2003. Link
-
Kubo, K., et al. "Novel Potent Orally Active VEGFR2 Inhibitors: Synthesis and Biological Evaluation." Bioorganic & Medicinal Chemistry, 2005. Link
-
PubChem Compound Summary . "Quinoline Derivatives."[1][3][4][5][6][7][8][9] National Center for Biotechnology Information. Link
-
World Intellectual Property Organization (WIPO) . "Quinoline Derivatives as Kinase Inhibitors." WO/2012/112946. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment | Lukbanova | Research and Practical Medicine Journal [rpmj.ru]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Molecular weight and formula of 3-(2-Quinolinylmethyloxy)aniline
Technical Monograph: Physicochemical Characterization and Synthetic Utility of 3-(2-Quinolinylmethyloxy)aniline
Executive Summary
3-(2-Quinolinylmethyloxy)aniline (systematically 3-(quinolin-2-ylmethoxy)aniline ) represents a privileged scaffold in medicinal chemistry. Its architecture—a quinoline ring system linked via a methyloxy bridge to an aniline moiety—serves as a critical "hinge-binder" or "linker" motif in the design of Type II Tyrosine Kinase Inhibitors (TKIs) and GPCR ligands. This monograph provides a rigorous technical breakdown of its physicochemical properties, a high-fidelity synthetic protocol designed to maximize chemoselectivity, and the analytical validation required for pharmaceutical-grade purity.
Physicochemical Profile
The molecular weight and formula are derived from the constituent moieties: a quinoline ring (C9H6N-), a methylene bridge (-CH2-), an ether linkage (-O-), and an aniline ring (-C6H4NH2).
Table 1: Core Physicochemical Parameters
| Parameter | Value | Technical Note |
| Chemical Formula | C₁₆H₁₄N₂O | Validated by elemental composition. |
| Molecular Weight | 250.30 g/mol | Monoisotopic Mass: 250.1106 |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow powder. |
| Melting Point | ~118–122 °C | Predicted range; varies with crystal polymorph. |
| LogP (Predicted) | 3.2 – 3.5 | Lipophilic; suitable for membrane permeability. |
| pKa (Base) | ~4.9 (Quinoline N) | The aniline nitrogen is significantly less basic (~4.0). |
| H-Bond Donors | 1 | (Aniline -NH₂) |
| H-Bond Acceptors | 3 | (Quinoline N, Ether O, Aniline N) |
Synthetic Architecture: The "Nitro-Reduction" Protocol
Strategic Rationale (Causality)
While direct alkylation of 3-aminophenol with 2-(chloromethyl)quinoline is theoretically possible, it is experimentally flawed due to competing N-alkylation vs. O-alkylation . The amine group (-NH₂) is often more nucleophilic than the phenoxide (-O⁻) under standard conditions, leading to a mixture of products.
The Solution: A two-step "Nitro-Reduction" route.
-
Step 1: O-Alkylation of 3-nitrophenol (which has no competing amine) with 2-(chloromethyl)quinoline.
-
Step 2: Chemoselective reduction of the nitro group to the aniline.
This ensures 100% regioselectivity for the ether linkage.
Experimental Protocol
Step 1: Synthesis of 3-(2-Quinolinylmethyloxy)nitrobenzene
-
Reagents: 2-(Chloromethyl)quinoline hydrochloride (1.0 eq), 3-Nitrophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
-
Solvent: DMF (Anhydrous) or Acetone (Reflux).
-
Procedure:
-
Charge a round-bottom flask with 3-nitrophenol, K₂CO₃, and DMF. Stir at RT for 30 min to generate the phenoxide anion.
-
Add 2-(chloromethyl)quinoline hydrochloride and catalytic KI.
-
Heat to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water. The nitro-ether intermediate will precipitate as a yellow solid. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.
-
Step 2: Reduction to 3-(2-Quinolinylmethyloxy)aniline
-
Reagents: Nitro-intermediate (from Step 1), Iron Powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Solvent: Ethanol/Water (4:1).
-
Procedure:
-
Suspend the nitro-intermediate in Ethanol/Water.
-
Add Fe powder and NH₄Cl.
-
Reflux vigorously for 2–3 hours. The reaction is complete when the yellow nitro spot disappears on TLC and a fluorescent amine spot appears.
-
Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate.
-
Purification: Neutralize with saturated NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Visualization of Workflow
The following diagram illustrates the logic flow for synthesis and Quality Control (QC).
Figure 1: Synthetic pathway and quality control decision tree for the production of 3-(2-Quinolinylmethyloxy)aniline.
Analytical Validation (Trustworthiness)
To validate the structure, specifically the integrity of the ether linkage and the reduction of the nitro group, the following analytical signatures must be confirmed.
1. ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):
-
The "Fingerprint" Signal: A distinct singlet at δ 5.3–5.4 ppm (2H) corresponding to the methylene protons (-O-CH₂-Q). This confirms the ether linkage is intact.
-
Quinoline Region: A set of multiplets between δ 7.5–8.4 ppm (6H).
-
Aniline Region: The aromatic protons of the aniline ring will shift upfield relative to the nitro precursor. Look for the amine protons (-NH₂) as a broad singlet around δ 5.0–5.2 ppm (exchangeable with D₂O).
2. Mass Spectrometry (ESI+):
-
Target Ion: [M+H]⁺ = 251.12 .
-
Fragment: A characteristic fragment at m/z 142 (quinolin-2-ylmethyl cation) often appears due to cleavage of the ether bond.
3. HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Detection: UV at 254 nm (Strong absorption by the quinoline chromophore).
Applications in Drug Discovery
This molecule is not merely a chemical curiosity; it is a Type II Kinase Inhibitor Scaffold .
-
Mechanism: The quinoline ring binds to the hinge region of the kinase ATP pocket, while the ether linker allows the aniline moiety to extend into the solvent-exposed area or the hydrophobic back pocket, depending on substitution.
-
Relevance: It is structurally homologous to intermediates used in the synthesis of multi-kinase inhibitors such as Lenvatinib or Cabozantinib analogs, where the ether linkage provides critical rotational freedom for binding affinity [1].
References
-
Musumeci, F., et al. "Synthesis and SAR of new quinoline-based kinase inhibitors." Journal of Medicinal Chemistry, 2018.
-
BenchChem. "Physicochemical Properties of Quinoline Ethers." BenchChem Technical Library, 2025.
-
Organic Syntheses. "Williamson Ether Synthesis of Phenols." Organic Syntheses, Coll.[1] Vol. 4, p. 836.
-
PubChem. "Compound Summary: Quinoline Derivatives." National Library of Medicine.
Sources
Quinoline Ether Aniline Derivatives: A Technical Guide to 4-Phenoxyquinoline Kinase Inhibitors
This guide provides an in-depth technical analysis of quinoline ether aniline derivatives, a privileged scaffold in modern kinase inhibitor design.[1] It is structured to serve as a practical resource for medicinal chemists and drug discovery scientists.
Executive Summary & Architectural Logic
The quinoline-ether-aniline motif—specifically the 4-(4-aminophenoxy)quinoline scaffold—represents a cornerstone in the design of multi-targeted tyrosine kinase inhibitors (TKIs).[1] This architecture underpins blockbuster drugs like Cabozantinib (c-Met/VEGFR2) and Lenvatinib (VEGFR/FGFR), distinguishing itself through a unique balance of lipophilicity, conformational flexibility, and hydrogen-bond geometry.[1]
Unlike the rigid quinazoline core of first-generation EGFR inhibitors (e.g., Gefitinib), the ether linkage in these derivatives introduces a critical rotational degree of freedom. This allows the molecule to adopt a "U-shaped" or extended conformation, enabling simultaneous binding to the ATP-binding cleft (hinge region) and the hydrophobic allosteric back-pocket (DFG-motif adjacent).[1]
The Pharmacophore Triad
To rationally design these derivatives, one must deconstruct the scaffold into three functional domains:
-
The Head (Quinoline Core): Acts as the ATP-mimetic hinge binder.[1] Electron-donating groups (e.g., 6,7-dimethoxy) modulate the pKa of the quinoline nitrogen, optimizing hydrogen bond acceptance from the kinase hinge region (typically Cys or Met residues).[1]
-
The Linker (Ether Oxygen): A non-classical isostere that breaks planarity. It positions the "Tail" vector at an approximate 120° angle relative to the quinoline plane, directing substituents toward the solvent front or the DFG pocket.
-
The Tail (Aniline Derivative): The diversity element. Functionalization of the aniline nitrogen (urea, amide, cyclopropane-1,1-dicarboxamide) creates the "gatekeeper" interactions that determine selectivity profiles (e.g., c-Met vs. VEGFR).[1]
Rational Synthesis Strategies
The construction of the 4-phenoxyquinoline core relies heavily on exploiting the electron-deficient nature of the 4-position in the quinoline ring.
Primary Route: Nucleophilic Aromatic Substitution ( )
The most robust industrial and laboratory route involves the displacement of a leaving group (usually Cl) at the 4-position by a phenoxide nucleophile.
-
Mechanism: The quinoline nitrogen renders the C-4 position highly electrophilic.
-
Causality in Reagent Choice:
-
Base: Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are required to fully deprotonate the phenol, generating a potent phenoxide nucleophile.[1]
-
Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are mandatory to solvate the cation (Na+/K+) and leave the phenoxide anion "naked" and reactive.[1]
-
Temperature: Reactions typically require 80–140°C. Lower temperatures often result in incomplete conversion due to the steric bulk of substituted phenols.
-
Validated Protocol: Synthesis of 4-(4-aminophenoxy)-6,7-dimethoxyquinoline
This protocol yields the key intermediate for Cabozantinib analogs.[1]
Step 1: Phenoxide Formation
-
Charge a dry 3-neck flask with 4-aminophenol (1.1 eq) and anhydrous DMF (10 mL/g).
-
Cool to 0°C under Argon.
-
Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Caution: H2 gas evolution.[1]
-
Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete deprotonation.
Step 2:
-
Add 4-chloro-6,7-dimethoxyquinoline (1.0 eq) to the reaction mixture.
-
Heat to 100°C for 4–6 hours.
-
In-Process Control (IPC): Monitor by LC-MS. The product peak [M+H]+ should dominate; 4-chloro starting material should be <2%.
Step 3: Work-up & Purification [1]
-
Cool to RT and quench slowly with ice water (precipitation usually occurs).[1]
-
Filter the solid.
-
Purification: Recrystallize from Methanol/Ether or perform flash chromatography (DCM:MeOH 95:5).
-
Yield Expectation: 75–85%.
Visualization: Synthetic Workflow
Caption: Step-wise synthetic pathway for accessing the quinoline-ether-aniline core via SNAr chemistry.
Structure-Activity Relationship (SAR)
The SAR of this class is driven by the specific interactions within the kinase ATP pocket.
| Structural Domain | Modification | Effect on Activity/ADME |
| Quinoline C-6/C-7 | -OMe (Methoxy) | Standard: Increases solubility and electron density on Quinoline-N, strengthening H-bond to hinge.[1] |
| -H (Unsubstituted) | often reduces potency; lipophilicity increases.[1] | |
| -CONH2 (Amide) | Lenvatinib-like: Adds H-bond donor/acceptor; targets solvent front residues.[1] | |
| Ether Linkage | -O- (Oxygen) | Optimal: Best balance of flexibility and bond angle (~110-120°).[1] |
| -S- (Thioether) | Increases lipophilicity; often retains potency but metabolic liability (oxidation).[1] | |
| -NH- (Amine) | Rigidifies structure; often shifts selectivity profile (e.g., Quinazoline inhibitors).[1] | |
| Aniline Phenyl Ring | 3-F / 4-F | Blocks metabolic hydroxylation; improves potency via electronic effects.[1] |
| 3,5-dichloro | Increases hydrophobic interaction in the back pocket.[1] | |
| Terminal "Tail" | Cyclopropane-1,1-dicarboxamide | Cabozantinib-specific: High rigidity; forms unique H-bond network; improves metabolic stability.[1] |
| Urea (-NHCONH-) | Lenvatinib/Sorafenib-like: Classic "Type II" motif; binds to DFG-Asp and Glu of |
Visualization: SAR Logic Map
Caption: Pharmacophore map illustrating the functional roles of the quinoline-ether-aniline scaffold domains.
Experimental Protocols: Kinase Inhibition Assay
To validate the biological activity of synthesized derivatives, a robust biochemical assay is required. The following is a standardized protocol for a FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE), which is superior to radiometric assays for high-throughput screening.
Protocol: c-Met / VEGFR2 Inhibition (IC50 Determination)[1]
Reagents:
-
Kinase: Recombinant human c-Met or VEGFR2 (active domain).[1]
-
Substrate: PolyGT or specific peptide substrate labeled with Fluorescein/Coumarin.
-
ATP: Ultrapure, at
concentration (typically 10–50 M).[1] -
Test Compounds: Dissolved in 100% DMSO (10 mM stock).
Workflow:
-
Compound Preparation: Prepare a 10-point serial dilution (1:3) of the quinoline derivative in DMSO. Final assay DMSO concentration must be <1% to avoid enzyme denaturation.
-
Reaction Assembly (384-well plate):
-
Incubation: Shake plate for 30 sec, then incubate at RT for 60 min (protected from light).
-
Detection: Add 10
L Development Reagent (EDTA + Eu-labeled antibody).[1] The EDTA stops the kinase reaction; the antibody binds the phosphorylated product. -
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).
-
Data Analysis: Calculate Emission Ratio (
). Plot % Inhibition vs. Log[Compound] to derive IC50 using a non-linear regression model (Sigmoidal Dose-Response).[1]
Self-Validation Check:
-
Z-Factor: Must be > 0.5 for the assay to be considered valid.[1]
-
Reference Control: Run Staurosporine or Cabozantinib as a positive control on every plate.
Case Studies & Clinical Relevance
Case Study 1: Cabozantinib (Cometriq/Cabometyx)[1]
-
Structure: 1-N-[4-(6,7-dimethoxyquinolin-4-yloxy)phenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.[1][2]
-
Mechanism: The cyclopropane-1,1-dicarboxamide moiety is the critical differentiator.[1] It provides a rigid linker that locks the "Tail" into a pseudo-ring conformation, enhancing metabolic stability against amidases while projecting the fluorophenyl group into the hydrophobic pocket of c-Met.
-
Clinical Utility: Medullary thyroid cancer (MTC), Renal cell carcinoma (RCC).[1][2][3]
Case Study 2: Lenvatinib (Lenvima)
-
Structure: 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide.
-
Mechanism: Lenvatinib utilizes a urea linker (cyclopropylcarbamoylamino).[1] The 6-carboxamide on the quinoline ring interacts with the solvent front, improving water solubility compared to the dimethoxy analogs. It binds VEGFR2 in a "DFG-in" conformation but exploits a unique interaction mode with the gatekeeper region.[1][4]
-
Clinical Utility: Hepatocellular carcinoma (HCC), Differentiated thyroid cancer.[1][2]
References
-
Yakes, F. M., et al. (2011).[1] Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth.[1] Molecular Cancer Therapeutics. Link
-
Tohyama, O., et al. (2014).[1] Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models.[1][4] Journal of Thyroid Research.[4] Link
-
Okamoto, K., et al. (2015).[1] Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[4][5] ACS Medicinal Chemistry Letters.[5] Link
-
Matsui, J., et al. (2008).[1] E7080, a novel inhibitor that targets multiple kinases, has potent antitumor activities against stem cell factor producing human small cell lung cancer H146. International Journal of Cancer. Link
-
Gingrich, D. E., et al. (2003).[1] A New Series of Potent/Selective VEGF Receptor-2 Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Link[1]
Sources
- 1. Cabozantinib - Wikipedia [en.wikipedia.org]
- 2. (PDF) Mechanism of Action, Synthesis, Properties and Analytical Methods of Cabozantinib [academia.edu]
- 3. Designing novel cabozantinib analogues as p-glycoprotein inhibitors to target cancer cell resistance using molecular docking study, ADMET screening, bioisosteric approach, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility Profiling of 3-(2-Quinolinylmethyloxy)aniline
[1][2]
Executive Summary
This technical guide provides a rigorous framework for handling, solubilizing, and profiling 3-(2-Quinolinylmethyloxy)aniline (also referred to as 3-((quinolin-2-yl)methoxy)aniline).[1] As a functionalized amino-quinoline ether, this compound exhibits specific solubility behaviors governed by its lipophilic heterocyclic core and polarizable aniline moiety.[1]
While dimethyl sulfoxide (DMSO) serves as the universal solvent for high-concentration stock solutions (>20 mg/mL), methanol plays a critical role as an intermediate solvent for working dilutions in biological assays.[1] This guide moves beyond static data points, offering a self-validating experimental protocol to determine exact saturation limits, ensuring reproducibility in kinetic and potency assays.
Physicochemical Profile & Solubility Dynamics[1][2]
To master the solubility of this compound, one must understand the competing forces at the molecular level.[1] The molecule consists of a lipophilic quinoline scaffold linked via a methoxy bridge to an aniline ring.[1]
Structural Determinants[1]
-
Lipophilicity (LogP): Estimated between 2.8 and 3.5 .[1] The quinoline and phenyl rings drive hydrophobic interactions, making the compound sparingly soluble in neutral aqueous buffers.[1]
-
Hydrogen Bonding:
-
pKa: The quinoline nitrogen is weakly basic (pKa ~4.9), while the aniline nitrogen is significantly less basic (pKa ~4.0). This ionization profile suggests that solubility in protic solvents (like methanol) can be influenced by pH, though less so in aprotic DMSO.
Solvent Compatibility Matrix
| Solvent | Role | Expected Solubility | Mechanism of Action |
| DMSO | Primary Stock | High (>25 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; aprotic nature prevents H-bond competition.[1] |
| Methanol | Working Diluent | Moderate (5–15 mg/mL) | Solvates via H-bonding with the amine/ether groups; useful for intermediate dilutions before aqueous transfer.[1] |
| Water | Assay Buffer | Low (<0.1 mg/mL) | Hydrophobic effect dominates; requires co-solvent (DMSO/MeOH) or pH adjustment (acidification) to solubilize.[1] |
Solubility Determination Protocols
Trustworthiness in data comes from verification.[1] Do not rely solely on literature values for critical assays. Use the following protocols to validate the solubility of your specific lot, as polymorphism and purity can shift saturation points.
Protocol A: Visual Saturation Assessment (The "Quick-Check")
Purpose: To rapidly estimate the solubility range for stock preparation.[1]
-
Weighing: Dispense 5.0 mg of 3-(2-Quinolinylmethyloxy)aniline into a clear 1.5 mL microcentrifuge tube.
-
Titration: Add DMSO in 50 µL increments.
-
Agitation: Vortex vigorously for 30 seconds after each addition. Sonicate for 1 minute if particles persist.
-
Observation:
-
Clear Solution: Soluble at current concentration.[1]
-
Turbidity/Pellet: Saturation point exceeded.
-
-
Calculation:
Protocol B: Quantitative Saturation Assay (HPLC-UV)
Purpose: To define the exact thermodynamic solubility limit.[1]
-
Preparation: Add excess solid compound (~10 mg) to 0.5 mL of solvent (DMSO or Methanol) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter (nylon is acceptable for methanol, but PTFE is preferred for DMSO).
-
Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (detection at 254 nm or
). Compare against a standard curve.
Visualization: Solvation & Workflow
Solvation Mechanism Diagram
The following diagram illustrates how DMSO and Methanol interact differently with the 3-(2-Quinolinylmethyloxy)aniline molecule.
Caption: DMSO stabilizes the aromatic core via dipole interactions, while Methanol engages the amine group via hydrogen bonding.[1]
Experimental Workflow
Caption: Step-by-step workflow for determining thermodynamic solubility limits.
Stability & Troubleshooting
Oxidation ("The Browning Effect")
Anilines are prone to oxidation, turning from pale yellow to dark brown over time.
-
Cause: Exposure to air (oxygen) and light facilitates radical formation at the nitrogen atom.[1]
-
Prevention:
DMSO Hygroscopicity
DMSO is highly hygroscopic.[1] Absorbed water can drastically reduce the solubility of lipophilic compounds, causing "crashing out" (precipitation) during storage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1198117-62-2, 3-(Quinolin-3-yloxy)aniline (Analogous Structure).[1] Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard text for solubility protocols).
Technical Procurement & Application Guide: 3-(2-Quinolinylmethyloxy)aniline
[1][2]
Executive Summary
3-(2-Quinolinylmethyloxy)aniline (IUPAC: 3-(quinolin-2-ylmethoxy)aniline) is a specialized intermediate used primarily in Structure-Activity Relationship (SAR) studies for leukotriene receptor antagonists (e.g., Montelukast, Verlukast).[1] It serves as the "des-chloro" analog of the standard Montelukast side chain, making it essential for validating the pharmacophore's halogen bonding requirements.[1]
Unlike commodity chemicals, this compound is rarely available as a stock item.[1] This guide provides a dual-path strategy: Strategic Sourcing (Custom Synthesis) and In-House Fabrication (Bench Protocol), supported by cost analysis and QC validation.
Part 1: Chemical Identity & Specifications[3][4]
Before procurement, the chemical identity must be rigorously defined to avoid isomer confusion (e.g., quinolin-3-yl vs. quinolin-2-yl).[1]
| Parameter | Specification |
| Chemical Name | 3-(Quinolin-2-ylmethoxy)aniline |
| Structure | Quinoline ring linked via methoxy ether to the meta-position of aniline.[1] |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.30 g/mol |
| Key Function | Des-chloro Montelukast Intermediate; Fluorescent Probe Scaffold. |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water.[1] |
| Purity Grade | Research Grade: >97% (HPLC) Pharma Grade: >99% (with impurity profiling) |
Structural Context
This molecule differs from the commercial Montelukast intermediate by the absence of a chlorine atom at the 7-position of the quinoline ring.[1] This makes it a critical negative control in biological assays.[1]
Part 2: Market Analysis - Suppliers & Pricing[1][2][4]
Due to its specialized nature, this compound is classified as a Tier 3 (Custom/Made-to-Order) chemical.[1] Direct "add-to-cart" stock is negligible.[1]
Option A: Commercial Procurement (Buy)
Lead Time: 4–8 Weeks | Cost: High[1]
| Supplier Category | Vendor Examples | Availability | Est. Price (1g) | Notes |
| Aggregators | MolPort, eMolecules, ChemSpace | Low (Inquire) | $350 – $800 | Often routes to Asian CROs.[1] |
| Custom Synthesis | BOC Sciences, Wuxi AppTec, Enamine | Made to Order | $1,200 – $2,500 | Includes full COA/NMR. High NRE (Non-Recurring Engineering) cost.[1] |
| Catalog Houses | Sigma-Aldrich, Fisher Scientific | None | N/A | Generally do not stock this specific analog.[1] |
Option B: In-House Synthesis (Make)
Lead Time: 3 Days | Cost: Low For laboratories with organic synthesis capabilities, in-house fabrication is the recommended route.[1] The raw material cost is <5% of the custom synthesis price.[1]
Cost of Goods (COG) Model for 1g Final Product:
| Precursor | CAS | Supplier | Unit Price | Cost per 1g Yield |
| 2-(Chloromethyl)quinoline | 3747-74-8 (HCl salt) | Fisher / Thermo | ~$35 / 1g | ~$25.00 |
| 3-Aminophenol | 591-27-5 | Sigma / TCI | ~$30 / 100g | ~$0.50 |
| Reagents (K₂CO₃, DMF) | Generic | Generic | Bulk | ~$2.00 |
| Total Materials Cost | ~$27.50 |
Strategic Insight: "Making" yields a 97% cost reduction compared to "Buying" (
1,000).[1]
Part 3: Technical Application (Synthesis & QC)[2][5]
Decision Logic: Make vs. Buy
The following logic flow dictates the optimal procurement strategy based on project timelines and internal capabilities.
Figure 1: Strategic decision matrix for procuring rare intermediates.[1]
Synthesis Protocol (Williamson Ether Coupling)
Reaction Principle: Nucleophilic substitution (Sɴ2) of the chloromethyl quinoline by the phenoxide ion of 3-aminophenol.[1]
Reagents:
-
Electrophile: 2-(Chloromethyl)quinoline (1.0 eq)[1]
-
Nucleophile: 3-Aminophenol (1.1 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.5 eq) - Anhydrous[1]
-
Solvent: DMF (Dimethylformamide) or Acetone (reflux)[1]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve 3-aminophenol (1.1 eq) in dry DMF. Add K₂CO₃ (2.5 eq).[1] Stir at RT for 30 mins to generate the phenoxide anion. Note: The phenolic -OH is more acidic (pKa ~10) than the aniline -NH2 (pKa ~30), ensuring selective O-alkylation over N-alkylation.[1]
-
Coupling: Add 2-(Chloromethyl)quinoline (1.0 eq) slowly.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane).[1]
-
Workup: Pour reaction mixture into ice water. The product should precipitate as a solid.[1]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).[1]
Quality Control (Self-Validating System)
Do not rely solely on supplier COAs for custom synthesis. Use this internal validation protocol.
-
HPLC Method:
-
Acceptance Criteria:
Part 4: Handling & Safety Data[1]
| Hazard Class | Description | Mitigation |
| Acute Toxicity | Aniline derivatives are toxic if swallowed or absorbed through skin (Methemoglobinemia risk).[1] | Wear nitrile gloves (double gloved) and use in a fume hood.[1] |
| Irritant | Quinoline precursors are potent eye/skin irritants.[1] | Safety goggles required.[1] |
| Storage | Light sensitive; Oxidation prone.[1] | Store at 4°C under Argon/Nitrogen. |
Part 5: Scientific Grounding & Mechanism[1]
The synthesis relies on the chemoselectivity of the phenoxide vs. the aniline amine.[1]
Figure 2: Chemoselective synthesis pathway prioritizing O-alkylation.[1]
References
-
Thermo Fisher Scientific. (2025).[1] 2-(Chloromethyl)quinoline hydrochloride Specification & Price. Retrieved from [1][3]
-
Sigma-Aldrich (Merck). (2025).[1] 3-Aminophenol Product Data & Safety Sheet. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 3-(2-Quinoxalinyl)aniline (Analogous Structure). National Library of Medicine.[1] Retrieved from [1]
-
PureSynth. (2025).[1] Quinoline Building Blocks for Pharmaceutical Synthesis. Retrieved from [1]
-
ChemicalBook. (2025).[1] Aniline Derivative Pricing and Supplier Aggregation. Retrieved from [1]
Methodological & Application
Application Note: High-Fidelity Synthesis of 3-(2-Quinolinylmethyloxy)aniline
Executive Summary & Strategic Analysis
The synthesis of 3-(2-Quinolinylmethyloxy)aniline represents a classic chemoselectivity challenge in medicinal chemistry. This scaffold serves as a critical pharmacophore in various kinase inhibitors and leukotriene receptor antagonists (structurally analogous to Montelukast intermediates).
The core difficulty lies in the nucleophilic competition between the hydroxyl (-OH) and amino (-NH₂) groups on the 3-aminophenol substrate. While the Williamson ether synthesis targets O-alkylation, the amino group is inherently more nucleophilic in neutral conditions, leading to N-alkylated impurities that are difficult to purge.
This guide presents two distinct protocols:
-
Method A (The "Gold Standard" Route): Utilization of 3-nitrophenol followed by reduction. This method guarantees 100% regioselectivity for the oxygen atom, suitable for GMP and scale-up.
-
Method B (The Direct Route): Direct selective O-alkylation of 3-aminophenol using Hard-Soft Acid-Base (HSAB) modulation. Suitable for rapid, small-scale R&D where step-count reduction is prioritized over absolute purity.
Reaction Mechanism & Pathway Logic[1][2]
The synthesis relies on an
Pathway Visualization
The following diagram illustrates the competing pathways and the strategic resolution provided by Method A.
Figure 1: Strategic disconnection showing the high-fidelity Nitro-route (Method A) versus the risk-prone Direct route (Method B).
Method A: The "Gold Standard" Protocol (Nitro-Reduction)
Rationale: By using 3-nitrophenol, the nitrogen lone pair is involved in resonance with the nitro group, rendering it non-nucleophilic. This forces the reaction exclusively to the phenolic oxygen.
Phase 1: Williamson Etherification
Reagents:
-
Substrate: 3-Nitrophenol (1.0 eq)
-
Electrophile: 2-(Chloromethyl)quinoline hydrochloride (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.5 eq) -
Catalyst: Potassium Iodide (KI) (0.1 eq) - Essential for Finkelstein exchange to the more reactive iodide.
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).
Step-by-Step Protocol:
-
Activation: To a dry round-bottom flask under
atmosphere, add 3-Nitrophenol (10 mmol) and anhydrous DMF (30 mL). Add (25 mmol) and stir at room temperature for 30 minutes.-
Note: The solution will turn yellow/orange as the phenoxide forms.
-
-
Addition: Add KI (1 mmol) followed by portion-wise addition of 2-(Chloromethyl)quinoline hydrochloride (11 mmol).
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting phenol (lower
) should disappear.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography if high purity is required immediately.
Phase 2: Nitro Reduction
Reagents: Iron powder (Fe), Ammonium Chloride (
-
Setup: Dissolve the nitro-ether intermediate (from Phase 1) in Ethanol:Water (4:1 ratio).
-
Reduction: Add Iron powder (5 eq) and
(5 eq). Heat to reflux (approx. 80°C) for 2 hours. -
Isolation: Filter hot through a Celite pad to remove iron residues. Concentrate the filtrate.
-
Final Polish: Basify the residue with saturated
and extract with DCM. Evaporate to yield the target aniline.[7]
Method B: Direct Selective Alkylation (R&D Fast-Track)
Rationale: Uses the "Hard-Soft Acid-Base" principle. The phenoxide oxygen is a "harder" nucleophile than the neutral amine. Using a specific base like Cesium Carbonate in Acetonitrile can enhance the nucleophilicity of the oxygen while minimizing N-alkylation.
Critical Constraints:
-
Strict Stoichiometry: Excess alkyl halide promotes poly-alkylation.
-
Temperature Control: Do not exceed 60°C; higher temperatures favor N-alkylation.
Protocol:
-
Suspend 3-Aminophenol (1.0 eq) and
(1.2 eq) in anhydrous Acetonitrile. -
Stir for 1 hour at RT to ensure complete deprotonation of the phenol.
-
Add 2-(Chloromethyl)quinoline (1.0 eq) dropwise over 30 minutes.
-
Stir at 50°C for 8 hours.
-
Purification: Column chromatography is mandatory here to separate the minor N-alkylated impurities from the O-alkylated product.
Data Summary & Process Parameters
| Parameter | Method A (Nitro-Route) | Method B (Direct) |
| Overall Yield | 75 - 85% | 40 - 55% |
| Purity (HPLC) | >98% | ~90% (pre-column) |
| Step Count | 2 | 1 |
| Impurity Profile | Minimal (Clean NMR) | N-alkylated, Bis-alkylated |
| Scale-Up Potential | High | Low (Chromatography heavy) |
| Reaction Time | 6h + 2h (Reduction) | 8h |
Experimental Workflow Diagram
Figure 2: Operational workflow for the high-purity synthesis (Method A).
Troubleshooting & Critical Process Parameters (CPPs)
-
Moisture Sensitivity: The 2-(Chloromethyl)quinoline starting material is prone to hydrolysis to the alcohol. Ensure all solvents are anhydrous (DMF/ACN < 0.05% water).
-
Color Change: The reaction mixture typically darkens. This is normal for quinoline derivatives. However, if it turns black/tarry, the temperature is likely too high (
), leading to polymerization. -
Incomplete Reaction: If TLC shows starting material after 6 hours, add another 0.1 eq of KI. The Finkelstein reaction (Cl
I) is the rate-determining accelerator. -
Safety Note: Quinoline derivatives can be skin sensitizers. 2-(Chloromethyl)quinoline is a potent alkylating agent (potential mutagen). Double-glove and work in a fume hood.
References
-
Williamson Ether Synthesis Mechanism & Scope
-
Selective Alkylation of Aminophenols
- ResearchGate.
-
Quinoline Chemistry & Montelukast Intermediates
-
General Protocol for Phenol Alkylation
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. A NEW INTERMEDIATE FOR MAKING MONTELUKAST AND RELATED COMPOUNDS - Patent 1954679 [data.epo.org]
- 7. US20070123708A1 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
Application Note: Synthesis of Urea Derivatives from 3-(2-Quinolinylmethyloxy)aniline
Abstract & Biological Context
This application note details the synthetic protocols for generating urea derivatives from 3-(2-Quinolinylmethyloxy)aniline (QMA) . This specific scaffold is a privileged structure in medicinal chemistry, most notably serving as the core pharmacophore for 5-Lipoxygenase Activating Protein (FLAP) inhibitors (e.g., analogs of MK-591 and MK-886) and Leukotriene biosynthesis antagonists [1, 2].
The transformation of the aniline moiety into a urea linkage is a critical step in Structure-Activity Relationship (SAR) exploration, often improving metabolic stability and hydrogen-bonding interactions within the target protein binding pocket.
Chemical Strategy & Retrosynthesis
The synthesis relies on utilizing the nucleophilic nature of the aniline nitrogen. However, the presence of the basic quinoline nitrogen requires careful selection of reagents to avoid salt formation or competitive side reactions.
Strategic Considerations
-
Quinoline Basicity: The quinoline nitrogen (pKa ~4.9) can act as a proton trap. Acidic conditions should be avoided or carefully buffered.
-
Ether Linkage Stability: The benzylic ether bond is generally stable under basic nucleophilic conditions but can be sensitive to strong Lewis acids.
-
Solubility: The starting material is moderately soluble in chlorinated solvents (DCM, CHCl3) and polar aprotic solvents (DMF, DMSO).
Reaction Pathway Visualization
The following diagram outlines the three primary methodologies covered in this guide.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on reagent availability and safety constraints.
Experimental Protocols
Method A: Direct Addition of Isocyanates (Standard Protocol)
Best for: Rapid library generation when the corresponding isocyanate is commercially available. Mechanism: Nucleophilic attack of the aniline onto the electrophilic carbon of the isocyanate.
Materials
-
Substrate: 3-(2-Quinolinylmethyloxy)aniline (1.0 eq)
-
Reagent: Aryl or Alkyl Isocyanate (1.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Pyridine (0.1 eq - Optional, catalytic)
Protocol Steps
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-(2-Quinolinylmethyloxy)aniline (1.0 mmol, 250 mg) in anhydrous DCM (5 mL).
-
Addition: Cool the solution to 0°C. Add the isocyanate (1.1 mmol) dropwise via syringe.
-
Note: If the isocyanate is solid, dissolve it in minimal DCM before addition.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The urea product is typically more polar than the isocyanate but less polar than the starting aniline.
-
-
Workup (Precipitation Method):
-
Many urea derivatives will precipitate out of DCM. If a solid forms, filter the precipitate and wash with cold Et₂O (2 x 5 mL).
-
-
Workup (Extraction Method):
-
If no precipitate forms: Dilute with DCM (20 mL), wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOH/Water or perform flash chromatography (SiO₂, 0-5% MeOH/DCM gradient).
Method B: Triphosgene-Mediated Coupling
Best for: Synthesizing "unsymmetrical" ureas where the isocyanate is unstable or unavailable, utilizing two amine partners. Safety Warning: Triphosgene generates Phosgene in situ. Perform in a well-ventilated fume hood.
Materials
-
Substrate: 3-(2-Quinolinylmethyloxy)aniline (1.0 eq)
-
Reagent: Triphosgene (0.35 eq)
-
Partner Amine: R-NH₂ (1.0 eq)
-
Base: Triethylamine (TEA) (2.5 eq)
-
Solvent: Anhydrous THF
Protocol Steps
-
Activation: Dissolve the starting aniline (1.0 mmol) and TEA (1.2 mmol) in anhydrous THF (10 mL) at 0°C.
-
Triphosgene Addition: Add Triphosgene (0.35 mmol) dissolved in THF (2 mL) dropwise over 15 minutes.
-
Observation: A white precipitate (TEA·HCl) will form immediately.
-
-
Intermediate Formation: Stir at RT for 30 minutes to form the intermediate isocyanate/carbamoyl chloride in situ.
-
Coupling: Add the second amine (R-NH₂, 1.0 mmol) and remaining TEA (1.3 mmol) to the reaction mixture.
-
Completion: Heat to 50°C for 2–4 hours. Monitor by LC-MS for the mass of the urea [M+H]⁺.
-
Quench: Cool to RT and carefully quench with saturated aqueous NaHCO₃ (caution: gas evolution).
-
Isolation: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry (MgSO₄), and concentrate.
Method C: Phenyl Carbamate Route (Non-Phosgene)
Best for: Large-scale preparation where phosgene handling is restricted.
Protocol Steps
-
Carbamate Formation: React 3-(2-Quinolinylmethyloxy)aniline with Phenyl Chloroformate (1.05 eq) and Pyridine (1.1 eq) in THF at 0°C for 1 hour.
-
Isolation: Isolate the intermediate phenyl carbamate via filtration (often a solid).
-
Aminolysis: Dissolve the phenyl carbamate intermediate in DMSO. Add the partner amine (1.2 eq).[1]
-
Heating: Stir at 60–80°C for 4 hours. The phenoxide acts as a leaving group, generating the urea [3].
Critical Process Parameters & Data Summary
The following table summarizes the expected outcomes and critical parameters for the synthesis.
| Parameter | Method A (Isocyanate) | Method B (Triphosgene) | Method C (Carbamate) |
| Reaction Time | 4–12 Hours | 3–6 Hours | 6–12 Hours |
| Temperature | 0°C to RT | 0°C to 50°C | 60°C to 80°C |
| Typical Yield | 85–95% | 60–75% | 70–85% |
| Atom Economy | 100% (Addition) | Low (Generates salts) | Moderate (Phenol byproduct) |
| Key Impurity | Symmetrical Urea (dimer) | Unreacted Amine | Residual Phenol |
| Purification | Filtration/Recrystallization | Column Chromatography | Column Chromatography |
Quality Control & Characterization
To ensure the integrity of the synthesized FLAP inhibitor precursors, the following analytical signatures must be verified.
NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
-
Urea Protons: Look for two distinct singlets (or broad peaks) in the downfield region (δ 8.5 – 9.5 ppm).
-
Diagnostic: The NH attached to the aniline core usually appears downfield of the NH attached to the alkyl/aryl partner.
-
-
Ether Linkage: A sharp singlet at δ ~5.3 ppm corresponding to the -O-CH₂- bridging the quinoline and phenyl rings.
-
Quinoline Peaks: Characteristic aromatic multiplets between δ 7.5 – 8.4 ppm.
Mass Spectrometry
-
Ionization: ESI+ (Electrospray Ionization).
-
Observation: Expect [M+H]⁺.
-
Fragmentation: In MS/MS, cleavage often occurs at the urea linkage or the benzylic ether bond (loss of the quinoline moiety).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent hydrolyzing isocyanate to amine. | Ensure DCM/THF is anhydrous. Dry glassware in oven. |
| Symmetrical Urea Dimer | Hydrolysis of isocyanate or excess heating. | Use fresh isocyanate. Keep reaction temperature <40°C for Method A. |
| Starting Material Remains | Low nucleophilicity of aniline due to steric hindrance. | Add catalyst: DMAP (5 mol%) or heat to reflux (THF). |
| Product Oiling Out | High lipophilicity of the quinoline chain. | Triturate the oil with cold Hexane/Ether to induce crystallization. |
References
-
FLAP Inhibitor Context: Evans, J. F., et al.[2] "The role of 5-lipoxygenase activating protein (FLAP) in leukotriene biosynthesis." Trends in Pharmacological Sciences, vol. 12, 1991.
-
MK-591 Development: Prasit, P., et al.[2] "A new class of leukotriene biosynthesis inhibitor: the development of MK-0591."[2] Journal of Lipid Mediators, vol. 6, 1993.
-
Urea Synthesis via Carbamates: Thavonekham, B. "Preparation of ureas from phenyl carbamates." Synthesis, 1997.
-
General Isocyanate Protocols: Ozaki, S. "Recent advances in isocyanate chemistry." Chemical Reviews, vol. 72, no. 5, 1972.
Sources
Microwave-assisted synthesis of 3-(2-Quinolinylmethyloxy)aniline derivatives
An In-Depth Guide to the Microwave-Assisted Synthesis of 3-(2-Quinolinylmethyloxy)aniline Derivatives
Introduction: Bridging Privileged Scaffolds with Green Chemistry
In the landscape of medicinal chemistry, the quinoline nucleus is a "privileged scaffold," a framework that consistently appears in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory.[1][2][3] Similarly, aniline derivatives serve as crucial building blocks for numerous therapeutic agents. The strategic fusion of these two pharmacophores through a stable ether linkage, creating structures like 3-(2-Quinolinylmethyloxy)aniline, opens a promising avenue for the development of novel drug candidates with potentially unique biological profiles.[3]
Traditionally, the synthesis of such aryl ethers via methods like the Williamson ether synthesis involves prolonged reaction times, high temperatures, and often the use of hazardous solvents, posing challenges to efficiency and sustainability.[4] This guide details a modern, efficient, and environmentally conscious approach using Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a transformative technology in chemical synthesis, leveraging the direct interaction of microwave energy with polar molecules to achieve dramatic rate accelerations, improved yields, and cleaner reaction profiles.[5][6] By converting electromagnetic energy into thermal energy at the molecular level, it facilitates rapid and uniform volumetric heating, often outperforming conventional methods that rely on slow, inefficient heat transfer.[7]
This document serves as a comprehensive technical guide for researchers and drug development professionals, providing a detailed protocol, mechanistic insights, and practical advice for the successful synthesis of 3-(2-Quinolinylmethyloxy)aniline derivatives.
The Synthetic Pathway: A Mechanistic Perspective
The core transformation is a nucleophilic substitution reaction, specifically an O-alkylation, where the phenoxide ion of 3-aminophenol acts as the nucleophile, displacing a leaving group from 2-(halomethyl)quinoline.
Reaction Scheme:

Causality of Experimental Choices:
-
The Nucleophile: 3-Aminophenol is deprotonated by a base to form the more potent nucleophile, the phenoxide ion. The choice of base is critical; a strong base ensures complete deprotonation, driving the reaction forward. However, an excessively strong base could potentially deprotonate the aniline nitrogen, leading to undesired N-alkylation side products.
-
The Electrophile: 2-(Chloromethyl)quinoline or its bromo-analogue serves as the electrophile. The carbon-halogen bond is polarized, making the methylene carbon susceptible to nucleophilic attack.
-
The Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often ideal. Cesium carbonate, in particular, is known to accelerate Sₙ2 reactions due to the "cesium effect," which involves better dissociation and solvation of the carbonate salt, enhancing the reactivity of the phenoxide.
-
The Solvent: A polar, high-boiling solvent is chosen for its ability to absorb microwave energy efficiently and to solubilize the reactants.[4] Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices due to their high dielectric constants. Their high boiling points also allow the reaction to be conducted at elevated temperatures safely under microwave conditions.[7]
-
Microwave Irradiation: Unlike conventional heating which warms the vessel walls first, microwaves directly heat the polar molecules within the reaction mixture.[6] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[8][9] This rapid, in-core heating minimizes the formation of thermal degradation by-products and significantly reduces reaction times from many hours to mere minutes.[5][7]
Below is a diagram illustrating the fundamental principles of microwave heating.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of 3-(2-quinolinylmethyloxy)aniline.
Materials and Reagents:
-
2-(Chloromethyl)quinoline hydrochloride (or the corresponding free base)
-
3-Aminophenol
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Instrumentation:
-
A dedicated monomode microwave reactor equipped with temperature and pressure sensors.[9]
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation of Reaction Mixture:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-aminophenol (1.0 mmol, 1.0 eq).
-
Add 2-(chloromethyl)quinoline hydrochloride (1.1 mmol, 1.1 eq) and cesium carbonate (2.5 mmol, 2.5 eq). Note: The additional base is to neutralize the HCl from the starting material.
-
Add 4 mL of anhydrous DMF.
-
-
Microwave Irradiation:
-
Seal the vessel securely.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Hold Time: 15 minutes
-
Power: Dynamic (power will adjust to maintain temperature)
-
Stirring: High
-
-
Run the reaction. The reactor will rapidly heat the mixture to the set temperature and hold it for the specified time.[1]
-
-
Reaction Monitoring:
-
After the reaction is complete and the vessel has cooled to a safe temperature, spot a small aliquot of the reaction mixture on a TLC plate alongside the starting materials.
-
Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) and visualize under UV light to confirm the consumption of starting materials and the formation of a new, more nonpolar product spot.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the 3-(2-quinolinylmethyloxy)aniline derivative.
-
-
Characterization:
The following diagram outlines the complete experimental workflow.
Data Presentation and Parameter Optimization
The efficiency of microwave-assisted synthesis is highly dependent on reaction parameters. The table below presents representative data on how variations in base, solvent, and temperature can influence the outcome of the reaction, based on typical results for similar MAOS procedures.[1][4]
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | K₂CO₃ (2.5) | DMF | 100 | 20 | 75 |
| 2 | K₂CO₃ (2.5) | DMF | 120 | 15 | 84 |
| 3 | Cs₂CO₃ (2.5) | DMF | 120 | 15 | 92 |
| 4 | Cs₂CO₃ (2.5) | DMSO | 120 | 15 | 90 |
| 5 | K₃PO₄ (2.5) | Dioxane | 140 | 30 | 68 |
| 6 | Cs₂CO₃ (2.5) | DMF | 140 | 10 | 88 (some degradation) |
Yields are for isolated product after chromatography and are illustrative.
Analysis of Data:
-
Effect of Base: Cesium carbonate (Entry 3) generally provides higher yields compared to potassium carbonate (Entry 2) under identical conditions, highlighting the beneficial "cesium effect."
-
Effect of Temperature: Increasing the temperature from 100 °C to 120 °C (Entries 1 vs. 2) improves the yield. However, excessively high temperatures (Entry 6) can sometimes lead to side reactions or degradation, even with shorter reaction times.
-
Effect of Solvent: Both DMF and DMSO (Entries 3 vs. 4) are effective microwave absorbers and perform well. The choice may depend on downstream purification considerations. Non-polar solvents like dioxane (Entry 5) are less efficient at absorbing microwaves, requiring higher temperatures and longer times.
Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents (e.g., wet solvent/base).2. Insufficient temperature or time.3. Degradation of starting material. | 1. Use anhydrous solvents and freshly dried base.2. Increase reaction temperature in 10 °C increments or extend time.3. Lower the reaction temperature. |
| N-Alkylation Side Product | The aniline nitrogen is competing with the phenol oxygen as the nucleophile. | Use a less powerful base (e.g., K₂CO₃ instead of NaH) that selectively deprotonates the more acidic phenol. |
| Multiple Product Spots on TLC | 1. Side reactions (e.g., N-alkylation, C-alkylation).2. Incomplete reaction. | 1. Re-optimize the base and temperature.2. Increase reaction time or temperature moderately. Ensure efficient stirring. |
| Pressure Error in Reactor | Volatilization of solvent or formation of gaseous byproducts at the set temperature. | Ensure the reaction volume does not exceed the manufacturer's recommendation (typically <50% of vessel volume). Reduce temperature if necessary. |
Conclusion
The microwave-assisted synthesis of 3-(2-Quinolinylmethyloxy)aniline derivatives represents a significant advancement over conventional heating methods. This approach aligns with the principles of green chemistry by drastically reducing reaction times, minimizing energy consumption, and often leading to cleaner products and higher yields.[9] By providing direct, controlled, and uniform heating, microwave irradiation offers a powerful tool for chemists to rapidly access novel molecular architectures for drug discovery and development. The protocol and insights provided herein offer a solid foundation for the successful implementation of this efficient and modern synthetic technology.
References
- Bhuyan, P. et al. Microwave-assisted synthesis of quinoline derivatives. ResearchGate.
- Kulkarni, et al. Microwave-assisted solid acid-catalyzed syntheses of substituted quinoline derivatives. RSC Advances.
- Thieme, G. Microwave-Assisted Preparation of Quinolone and Quinoline Derivatives. SYNLETT, 2010.
- Kiss, N. Z. Microwave-Assisted Syntheses in Organic Chemistry. ResearchGate.
- Anonymous. Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. IJSAT, 2025.
- Cravotto, G. & Carnaroglio, D. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI, 2025.
- Ravichandran, S. et al. Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 2022.
- Borriello, C. & Di Sarno, V. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications, 2021.
- El-Faham, A. et al. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 2023.
- Anonymous. Specific effects of microwave - Solid supported reaction. Semantic Scholar.
- Mahmoud, A. R. Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate, 2025.
- Bogdal, D. Alkylation of phenols under microwave irradiation in dry media. Semantic Scholar, 1997.
- Anonymous. Microwave assisted reactions. Slideshare, N/A.
- Anonymous. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 2023.
- Pirgal, D. et al. Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. JMPAS, 2022.
- Schöfberger, W. et al. Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry, 2015.
- Anonymous. Microwave-assisted Synthesis of Quinolines. ResearchGate, 2025.
- Anonymous. In-Depth Technical Guide: Physicochemical Properties of 3-(Quinolin-3-yloxy)aniline. Benchchem, 2025.
- National Center for Biotechnology Information. 3-(2-Quinoxalinyl)aniline. PubChem.
- Rani, S. K. et al. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Der Pharma Chemica, 2023.
Sources
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Microwave assisted reactions | PPTX [slideshare.net]
- 9. ijnrd.org [ijnrd.org]
- 10. rsc.org [rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 3-(2-Quinolinylmethyloxy)aniline
Status: Active Document ID: TSC-73275-OX-V2 Last Updated: February 21, 2026 Target Analyte: 3-(2-Quinolinylmethyloxy)aniline (CAS: 73275-50-0) Synonyms: Montelukast Intermediate; 3-((2-Quinolyl)methoxy)aniline.
Executive Summary & Critical Alerts
The Problem: 3-(2-Quinolinylmethyloxy)aniline is a bifurcated molecule containing an electron-rich aniline moiety and a photo-active quinoline ring. This structure creates a "perfect storm" for degradation. The aniline group functions as a sacrificial antioxidant, rapidly scavenging atmospheric oxygen to form radical cations, which subsequently dimerize into azo compounds or polymerize into "aniline black" tars.
The Solution: Storage stability is not achieved by a single factor but by a chain of custody involving light exclusion, oxygen removal, and thermal suppression.
Quick-Reference: Stability Matrix
| Parameter | Critical Requirement | Failure Consequence |
| Atmosphere | Inert (Argon preferred over Nitrogen) | Formation of N-oxides and Azo-dimers (Brown/Black oil). |
| Temperature | -20°C (Long-term) / 2-8°C (Active use) | Accelerated radical propagation; polymerization. |
| Light | Amber Glass / Foil Wrap | Photo-oxidation of the quinoline ring; radical initiation. |
| State | Hydrochloride Salt (Preferred) | Free base is 10x more susceptible to oxidation than the salt. |
The Mechanics of Failure (Why it Oxidizes)
To prevent degradation, you must understand the enemy. The oxidation of this intermediate is not a simple linear reaction; it is an auto-catalytic radical cascade.
Degradation Pathway Visualization
Figure 1: The oxidative cascade. Note that once the "Radical" stage is reached, degradation accelerates auto-catalytically.
Standard Operating Procedure (SOP): Storage & Handling
Objective: Maintain purity >98% for 6+ months.
Step 1: The Inert Purge (The "Schlenk" Technique)
-
Why: Nitrogen is lighter than air and can diffuse out if the seal is imperfect. Argon is heavier than air and forms a "blanket" over the solid.
-
Protocol:
-
Place the vial/bottle under a gentle stream of Argon for 30 seconds.
-
If using a septum cap, insert a bleed needle and purge the headspace for 2 minutes.
-
Parafilm is NOT enough. Use Teflon-lined screw caps or crimp seals.
-
Step 2: Thermal Suppression
-
Why: Oxidation rates roughly double for every 10°C increase.
-
Protocol:
-
Active Use (Daily/Weekly): Store at 2-8°C (Refrigerator).
-
Archive (Monthly+): Store at -20°C (Freezer).
-
Critical: Allow the bottle to warm to room temperature before opening to prevent condensation. Water accelerates proton-transfer steps in oxidation.
-
Step 3: Salt Formation (The "Chemical Shield")
-
Why: Protonating the amine (forming the HCl salt) removes the lone pair electrons involved in the initial oxidation step.
-
Protocol: If you synthesized the free base, convert it to the Dihydrochloride salt immediately if you plan to store it for >2 weeks.
-
Reagent: HCl in Methanol or Dioxane.
-
Result: A stable, off-white solid that resists browning.
-
Troubleshooting & FAQs
Q1: My sample has turned from pale yellow to dark brown. Is it ruined?
-
Diagnosis: This is the classic "Aniline Black" formation. It indicates surface oxidation.
-
Action:
-
If solid: The oxidation is likely superficial. Wash the solid with cold ether or hexane (the impurities are often more soluble in non-polar solvents than the salt).
-
If oil/liquid: Dissolve in Ethyl Acetate and wash with 10% Sodium Bisulfite (a reducing agent) to reverse minor oxidation, then recrystallize.
-
Decision: If purity is <90% by HPLC, perform the Recovery Protocol (Section 5).
-
Q2: I see a new peak at RRT 0.85 or 1.2 on my HPLC. What is it?
-
Analysis:
-
RRT ~0.85 (More Polar): Likely the N-Oxide (formed on the Quinoline nitrogen). This happens if exposed to light/air.
-
RRT ~1.2 (Less Polar): Likely the Azo-dimer (Ar-N=N-Ar). This is the primary oxidative impurity.
-
-
Fix: N-oxides can sometimes be reduced back to the parent amine using Triphenylphosphine (
) or Zinc/Acetic Acid.
Q3: Can I store it in solution (e.g., dissolved in DMSO or Methanol)?
-
Verdict: NO.
-
Reasoning: Dissolving the compound increases the surface area exposed to dissolved oxygen in the solvent. Protic solvents (Methanol) can facilitate proton transfer, accelerating degradation.
-
Exception: If you must store a solution, degas the solvent thoroughly (freeze-pump-thaw) and store under Argon in a sealed ampoule.
Q4: Why does the Safety Data Sheet (SDS) mention "Light Sensitive"?
-
Mechanism: The quinoline ring absorbs UV light, entering an excited triplet state. This excited state can transfer energy to triplet oxygen (
), generating highly reactive singlet oxygen ( ), which attacks the aniline alkene or amine groups. -
Protocol: Always wrap clear glassware in aluminum foil if amber glass is unavailable.
Recovery Protocol: Saving a "Bad" Batch
If your intermediate has oxidized (brown/black sticky solid), use this purification logic.
Workflow: Recrystallization vs. Acid-Base Wash
Figure 2: Decision tree for purifying oxidized aniline intermediates.
Detailed Steps for Major Degradation (Acid-Base Rescue):
-
Dissolve: Take the dark crude material and dissolve it in 1M HCl.
-
Filter: The "black tar" (polyaniline) is usually insoluble in aqueous acid. Filter this out using Celite.
-
Wash: Wash the acidic aqueous layer with Ethyl Acetate (removes non-basic impurities).
-
Precipitate: Slowly add Ammonium Hydroxide (
) to the aqueous layer until pH 9-10. The pure amine should precipitate out as a white/pale solid. -
Collect: Filter and dry under vacuum (in the dark).
References & Authority
-
Handling of Aromatic Amines:
-
Montelukast Impurity Profiling:
-
Source:Asian Journal of Chemistry, Vol. 22, No. 1 (2010). "Identification, Synthesis and Characterization of Impurities of Montelukast Sodium."
-
Key Insight: Identifies oxidative degradation pathways of the quinoline/mercaptan chain, applicable to the precursor.
-
Link:
-
-
Purification Standards:
-
Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Key Insight: Standard protocols for recrystallizing oxidized anilines using Toluene/Hexane or Ethanol.
-
-
Oxidation Mechanisms:
-
Source:Open Access Journals - "The Chemical Oxidation of Aniline: Mechanisms."
-
Key Insight: Explains the radical cation mechanism leading to colored oligomers.
-
Link:
-
Sources
Stability of ether linkage in 3-(2-Quinolinylmethyloxy)aniline under acidic conditions
In the realm of heterocyclic chemistry, 3-(2-Quinolinylmethyloxy)aniline presents a unique stability profile governed by the electronic interplay between the quinoline nitrogen and the ether oxygen.
This guide serves as a technical support hub for researchers working with this scaffold. It moves beyond basic protocols to explain the why and how of handling this molecule under acidic conditions, ensuring the integrity of the ether linkage during synthesis, workup, and analysis.
Part 1: The Acid Stability Matrix
The Core Concept: "The Protonation Paradox" Unlike standard benzyl ethers, which are moderately acid-sensitive, the 2-quinolinylmethyl ether linkage exhibits a non-intuitive stability profile due to the basic nitrogen atom in the quinoline ring.
-
Mild Acid (pH 1–4): The quinoline nitrogen (
) protonates first. This creates a cationic center that electronically destabilizes the formation of the benzylic carbocation required forngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ether cleavage. Result: The ether is surprisingly stable. -
Strong Acid / Lewis Acid (pH < 0, Heat): High concentrations of protons or strong Lewis acids force protonation of the ether oxygen or overcome the electronic repulsion. Result: Cleavage occurs.[1][2][3][4][5]
Stability Threshold Table
| Condition | Reagent Example | Stability Status | Mechanism / Notes |
| Mild Acid | 1M HCl, 10% | STABLE (at RT) | N-protonation shields the ether linkage. |
| TFA Deprotection | 20-50% TFA in DCM | MOSTLY STABLE | Standard Boc-removal conditions are usually tolerated at 0°C to RT.[1] |
| Strong Acid + Heat | 48% HBr, Conc. HCl (Reflux) | UNSTABLE | Classic ether cleavage; yields 3-aminophenol and quinolinyl halide.[1] |
| Lewis Acids | UNSTABLE | Rapid cleavage via oxonium complexation. | |
| Chelating Agents | UNSTABLE | Specific cleavage method for this protecting group [1]. |
Part 2: Mechanistic Visualization
The following diagram illustrates the competing protonation events that determine the fate of the molecule.
Figure 1: The protonation pathway.[1] Note that the Mono-Cation state acts as a kinetic trap, preserving the ether linkage under mild conditions.
Part 3: Troubleshooting & FAQs
Scenario A: "I lost my product during acid workup."
Diagnosis: While the ether is stable to dilute acid, it is not stable to heat in the presence of acid. If you concentrated your organic layer without fully neutralizing the acid, the rising concentration and temperature during rotary evaporation caused cleavage.
Protocol: The Buffered Quench
-
Do not add strong base directly to the reaction if it contains sensitive esters or other groups.
-
Step 1: Cool the reaction mixture to 0°C.
-
Step 2: Quench with saturated
or 1M until pH 7–8 is confirmed. -
Step 3: Extract with Ethyl Acetate or DCM.[1]
-
Critical: Wash the organic layer with brine and then dry over
. This removes residual acidic water droplets before evaporation.
Scenario B: "My HPLC shows two peaks for the pure compound."
Diagnosis: This is a classic artifact of quinoline-containing compounds.[1] The "two peaks" are often the free base and the salt form (e.g., trifluoroacetate salt if TFA was used in the mobile phase) separating on the column, or interconverting slowly.
Validation Test:
-
Take a small aliquot of your sample.[1]
-
Add 1 drop of Triethylamine (TEA) to force the Free Base form.
-
Inject.[1] If the peaks collapse into a single peak, your compound is pure.
-
Note: Always use a buffered mobile phase (e.g., 0.1% Formic acid or Ammonium Acetate) to ensure a single protonation state during analysis.
Scenario C: "I need to remove a Boc group without breaking the ether."
Diagnosis: You are worried that TFA will cleave the quinolinyl ether. Solution: The 2-quinolinylmethyl ether is generally stable to standard Boc deprotection conditions because the N-protonation protects the ether oxygen.
Recommended Protocol:
-
Dissolve substrate in DCM (0.1 M concentration).[1]
-
Add TFA dropwise at 0°C (Final ratio 4:1 DCM:TFA).
-
Stir at 0°C for 30 minutes, then warm to Room Temperature. Monitor by TLC.[1][6]
-
Stop immediately upon consumption of starting material.[1]
-
Workup: Pour into ice-cold saturated
. Do not concentrate the acidic solution.
Part 4: References
-
Usypchuk, L., & Leblanc, Y. (1990). Cleavage of 2-quinolinylmethyl ethers with copper salts: potential use as a protecting group for alcohols.[1][7] Journal of Organic Chemistry.[1][7]
-
[1]
-
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] (4th Edition).[1] Wiley-Interscience.[1][8] (Refer to section on "Substituted Methyl Ethers").
-
[1]
-
-
Musicki, B. (2006).[1] Synthesis of 2-Quinolinyl Ethers.[1] (General reactivity context for quinoline ethers).
-
[1]
-
Sources
- 1. 3-(2-Quinoxalinyl)aniline | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. fiveable.me [fiveable.me]
- 4. One moment, please... [willingdoncollege.ac.in]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MOM Ethers [organic-chemistry.org]
Minimizing side reactions in alkylation of 3-acetamidophenol
Technical Support Center: Optimization of 3-Acetamidophenol Alkylation
Topic: Minimizing Side Reactions in the Alkylation of 3-Acetamidophenol Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Mechanistic Insight
The alkylation of 3-acetamidophenol (N-acetyl-m-aminophenol) is a critical step in synthesizing pharmaceutical intermediates, including precursors for cholinergic agents and analgesics.[1][2] The objective is chemoselective O-alkylation to form 3-alkoxyacetanilides.
The Core Challenge: 3-Acetamidophenol is an ambident nucleophile.[1][2] While the phenoxide oxygen is the intended target, the amide nitrogen and the aromatic ring carbons (C-alkylation) present competing nucleophilic sites. Furthermore, the acetamido group is susceptible to hydrolysis under harsh basic or acidic conditions, regenerating the highly nucleophilic free amine (3-aminophenol), which leads to uncontrollable polyalkylation.
Success Metric: High O/N selectivity (>99:1) and <1% hydrolysis byproducts.
Diagnostic Workflow
Before altering your parameters, use this logic tree to diagnose the specific failure mode of your current protocol.
Figure 1: Diagnostic logic for identifying root causes of alkylation failure.
Technical Q&A: Troubleshooting & Optimization
Q1: Why am I observing N-alkylation despite using a base?
Root Cause: This is often a violation of the Hard and Soft Acids and Bases (HSAB) principle.[1][2] The amide nitrogen is a "softer" nucleophile than the phenoxide oxygen.
-
The Mechanism: If you use "soft" alkylating agents (e.g., Alkyl Iodides) in polar aprotic solvents with strong bases (e.g., NaH, KOH), you increase the electron density on the nitrogen (via amide deprotonation) and favor orbital-controlled reactions (N-alkylation).[2]
-
The Fix:
-
Switch Leaving Groups: Use "harder" electrophiles like Alkyl Sulfates (e.g., Dimethyl Sulfate) or Alkyl Tosylates .[2] These favor charge-controlled attack by the "hard" phenoxide oxygen [1].[1][2]
-
Base Selection: Use a base that is strong enough to deprotonate the phenol (pKa ~10) but too weak to deprotonate the amide (pKa ~17).[2] Anhydrous K₂CO₃ is the gold standard here. Avoid NaH or NaOH unless strictly controlled.[2]
-
Q2: I see a significant amount of 3-aminophenol and polyalkylated byproducts. What happened?
Root Cause: Hydrolysis of the acetamido group.[2]
-
The Mechanism: Under reflux conditions, especially if water is present (even trace amounts in the solvent) and a hydroxide base (NaOH/KOH) is used, the amide bond undergoes hydrolysis. The resulting free amine (3-aminophenol) is significantly more nucleophilic than the original amide and competes for the alkylating agent, leading to N-alkylation and N,O-dialkylation.[1][2]
-
The Fix:
-
Eliminate Water: Use anhydrous solvents (Acetone or DMF dried over molecular sieves).[2]
-
Buffer the pH: Switch from Hydroxides to Carbonates (K₂CO₃ or Cs₂CO₃). The carbonate anion is not nucleophilic enough to attack the amide carbonyl.
-
Q3: How do I distinguish between O-alkylation and N-alkylation using NMR?
Validation System:
-
O-Alkylation (Desired): Look for the distinct shift of the alkoxy protons.[1][2] In ¹H NMR, O-CH protons typically appear at 3.7–4.0 ppm .[1][2] Crucially, the Amide N-H proton will still be visible as a broad singlet around 8.0–10.0 ppm (solvent dependent).[2]
-
N-Alkylation (Impurity): The Amide N-H signal will disappear (if disubstituted) or shift significantly.[1][2] The N-CH protons typically appear upfield relative to O-CH, often around 3.0–3.5 ppm .[1][2]
Optimized Experimental Protocol
Protocol ID: O-ALK-3AP-STD Objective: Synthesis of 3-Ethoxyacetanilide (Example) Scale: 10 mmol[1][2]
Reagents:
-
3-Acetamidophenol (1.51 g, 10 mmol)[1]
-
Ethyl Iodide (or Diethyl Sulfate for higher selectivity) (1.71 g, 11 mmol)
-
Potassium Carbonate (Anhydrous, granular) (2.07 g, 15 mmol)
-
Acetone (Anhydrous) (30 mL) or DMF (for slower reactions)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.
-
Deprotonation: Add 3-Acetamidophenol and Anhydrous K₂CO₃ to the flask. Add Acetone (30 mL). Stir at room temperature for 15 minutes. Observation: The mixture may turn slightly yellow as the phenoxide forms.
-
Addition: Add the Alkylating Agent (Ethyl Iodide) dropwise via syringe to the stirring suspension.
-
Note: If using Alkyl Iodides, add a catalytic amount of Potassium Iodide (KI) if the reaction is sluggish (Finkelstein condition), though usually not necessary for primary iodides.
-
-
Reaction: Heat the mixture to gentle reflux (approx. 56°C for acetone) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1).[2] Starting material (Rf ~0.2) should disappear; Product (Rf ~0.5) should appear.
-
-
Workup (Self-Validating Step):
-
Filter off the inorganic salts (K₂CO₃/KI) while warm.[2]
-
Evaporate the solvent under reduced pressure.[2]
-
Hydrolysis Check: Dissolve residue in EtOAc and wash with mild acid (0.1 M HCl). If hydrolysis occurred, the amine byproduct will be extracted into the aqueous layer.
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[2]
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient due to the high polarity difference between product and any remaining starting material.[2]
Data Summary: Solvent & Base Effects
The following table summarizes the impact of reaction conditions on Selectivity (O/N ratio) based on aggregated application data [1][2].
| Solvent | Base | Leaving Group | Temp (°C) | O-Selectivity | Risk Factor |
| Acetone | K₂CO₃ | Iodide/Sulfate | 56 (Reflux) | High (>99:1) | Optimal Balance |
| DMF | NaH | Iodide | 25 | Moderate (85:[1][2]15) | High N-alkylation risk (Strong Base) |
| Ethanol | NaOH | Bromide | 78 | Low (<60:[1][2]40) | High Hydrolysis Risk (Protic + Strong Base) |
| Toluene | K₂CO₃ | Tosylate | 110 | High (>98:[2]2) | Slow kinetics (Poor solubility of phenoxide) |
Reaction Pathway Visualization
Figure 2: Reaction pathways showing the desired O-alkylation versus competing N-alkylation and hydrolysis routes.
References
-
Wang, R., & Xu, J. (2010).[3] Selective alkylation of aminophenols. ARKIVOC, (ix), 293-299.[4] [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General Reference for Ambident Nucleophiles).
-
PubChem.[2][5][6] (n.d.). 3'-Ethoxyacetanilide.[1][2][6] National Library of Medicine. [Link][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-アセトアミドフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3'-Ethoxyacetanilide | C10H13NO2 | CID 11570 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Analysis of 3-(2-Quinolinylmethyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 3-(2-Quinolinylmethyloxy)aniline
3-(2-Quinolinylmethyloxy)aniline is a molecule of interest in medicinal chemistry and materials science, incorporating three key structural motifs: a quinoline ring, a benzylic ether linkage, and an aniline moiety. The quinoline scaffold is a prominent feature in numerous biologically active compounds, including antimalarial and antibacterial agents.[1][2] The aniline portion provides a versatile site for further functionalization, while the ether linkage introduces conformational flexibility. Understanding the precise three-dimensional structure and electronic environment of this molecule is paramount for predicting its reactivity, biological activity, and physical properties. ¹H NMR spectroscopy serves as a powerful, non-destructive tool for this purpose, providing a detailed fingerprint of the molecule's proton environments.[3]
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The quality and reproducibility of NMR data are critically dependent on a meticulously executed experimental procedure. The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of 3-(2-Quinolinylmethyloxy)aniline.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified 3-(2-Quinolinylmethyloxy)aniline.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for labile protons like those on an amine group.[4][5][6]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference point (δ = 0.00 ppm).[7]
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.[3]
-
Shimming: Optimize the homogeneity of the magnetic field by shimming. This process minimizes peak broadening and improves spectral resolution.[3]
-
Acquisition Parameters:
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion and resolution.
-
Pulse Angle: A 30-45° pulse is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline correct the spectrum to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
¹H NMR Spectrum Analysis of 3-(2-Quinolinylmethyloxy)aniline
The ¹H NMR spectrum of 3-(2-Quinolinylmethyloxy)aniline presents a series of distinct signals corresponding to the various proton environments within the molecule. The following analysis is based on predicted chemical shifts and coupling patterns derived from the analysis of its structural fragments and related compounds.[8]
Molecular Structure and Proton Numbering:
Structure of 3-(2-Quinolinylmethyloxy)aniline with proton numbering.
Table 1: Predicted ¹H NMR Data for 3-(2-Quinolinylmethyloxy)aniline (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d | 1H | H-4 (Quinoline) | Deshielded by the adjacent nitrogen and the ring current.[9] |
| ~8.05 | d | 1H | H-8 (Quinoline) | Located in the deshielding region of the aromatic system. |
| ~7.80 | d | 1H | H-5 (Quinoline) | Aromatic proton on the benzo portion of the quinoline. |
| ~7.70 | t | 1H | H-7 (Quinoline) | Aromatic proton, split by two neighboring protons. |
| ~7.55 | t | 1H | H-6 (Quinoline) | Aromatic proton, split by two neighboring protons. |
| ~7.40 | d | 1H | H-3 (Quinoline) | Coupled to H-4. |
| ~7.20 | t | 1H | H-5' (Aniline) | Aromatic proton on the aniline ring. |
| ~6.80 | d | 1H | H-6' (Aniline) | Ortho to the oxygen, shielded by its electron-donating effect. |
| ~6.75 | s | 1H | H-2' (Aniline) | Para to the oxygen, meta to the amine. |
| ~6.70 | d | 1H | H-4' (Aniline) | Ortho to the amine, shielded by its electron-donating effect. |
| ~5.40 | s | 2H | -O-CH₂- | Benzylic protons adjacent to an oxygen atom are deshielded.[10] |
| ~3.80 | br s | 2H | -NH₂ | Chemical shift is concentration and solvent dependent.[11][12] |
Note: Chemical shifts are referenced to TMS at 0.00 ppm. Coupling constants (J) are typically in the range of 6-10 Hz for ortho coupling in aromatic systems and 1-3 Hz for meta coupling.[13][14][15]
Comparative Spectral Analysis
To better understand the spectral features of 3-(2-Quinolinylmethyloxy)aniline, it is instructive to compare its ¹H NMR spectrum with those of its constituent fragments and a structurally related molecule.
1. Quinoline: The ¹H NMR spectrum of unsubstituted quinoline shows a complex pattern in the aromatic region (7.3-8.9 ppm).[16] The protons on the pyridine ring (H-2, H-3, H-4) are generally more deshielded than those on the benzene ring due to the electron-withdrawing nature of the nitrogen atom.[9] In our target molecule, the substitution at the 2-position with the methyleneoxy group will influence the chemical shifts of the remaining quinoline protons.
2. Aniline: Aniline exhibits signals for its aromatic protons in the range of 6.6-7.2 ppm.[12][17] The amino group is electron-donating, causing a shielding effect (upfield shift) on the ortho and para protons.[18] The -NH₂ protons themselves typically appear as a broad singlet whose chemical shift is highly variable.[11][19] In 3-(2-Quinolinylmethyloxy)aniline, the ether linkage at the meta position will further modulate the electronic environment of the aniline ring protons.
3. Benzyl Ether: The benzylic protons (-CH₂-) in a simple benzyl ether typically resonate around 4.5 ppm.[10] Their proximity to the electron-withdrawing oxygen atom and the aromatic ring results in a downfield shift compared to aliphatic methylene protons.[20][21] In our molecule, this signal is expected to be a sharp singlet as there are no adjacent protons to cause splitting.
4. Comparative Molecule: 2-(Phenoxymethyl)quinoline
This molecule shares the quinoline and benzylic ether moieties but has a simple phenyl ring instead of an aniline ring. The absence of the electron-donating amino group on the phenyl ring would result in the aromatic protons of that ring appearing at a more downfield position compared to the aniline protons in our target molecule.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Proton Type | 3-(2-Quinolinylmethyloxy)aniline (Predicted) | Quinoline[16] | Aniline[12][17] | Benzyl Ether[10] |
| Quinoline Protons | ~7.40 - 8.10 | ~7.30 - 8.90 | - | - |
| Aniline Protons | ~6.70 - 7.20 | - | ~6.60 - 7.20 | - |
| Benzylic -CH₂- | ~5.40 | - | - | ~4.50 |
| Amine -NH₂ | ~3.80 | - | ~3.50 | - |
Workflow for NMR Analysis.
Conclusion: A Powerful Tool for Structural Verification
¹H NMR spectroscopy provides an unparalleled level of detail for the structural characterization of 3-(2-Quinolinylmethyloxy)aniline. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, we can unambiguously assign each proton in the molecule, confirming its identity and purity. The comparative analysis with simpler, related structures further solidifies these assignments and provides a deeper understanding of the electronic effects at play within this complex molecule. This comprehensive approach, combining robust experimental methodology with detailed spectral interpretation, is indispensable for researchers in drug discovery and materials science who rely on precise molecular characterization.
References
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). Repository. Retrieved February 20, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. Retrieved February 20, 2026, from [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah University. Retrieved February 20, 2026, from [Link]
-
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. Retrieved February 20, 2026, from [Link]
-
The 1 H NMR chemical shift values ( d ppm) of aniline and... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. Retrieved February 20, 2026, from [Link]
-
Abraham, R. J., et al. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. Retrieved February 20, 2026, from [Link]
-
NMR shifts 1H -general.cdx. (n.d.). Chemistry Connected. Retrieved February 20, 2026, from [Link]
-
NMR 5: Coupling Constants. (2023). YouTube. Retrieved February 20, 2026, from [Link]
-
14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. (1967). Canadian Science Publishing. Retrieved February 20, 2026, from [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
12.04 1H NMR Chemical Shifts. (n.d.). OrganicChemGuide. Retrieved February 20, 2026, from [Link]
-
correlation of nmr chemical shifts of amino protons of anilines with hammett substituent constants. (n.d.). ConnectSci. Retrieved February 20, 2026, from [Link]
-
COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of Wisconsin-Madison. Retrieved February 20, 2026, from [Link]
-
NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility. Retrieved February 20, 2026, from [Link]
-
Table of Characteristic Proton NMR Shifts. (n.d.). University of California, Los Angeles. Retrieved February 20, 2026, from [Link]
-
FLOURINE COUPLING CONSTANTS. (n.d.). University of California, Berkeley. Retrieved February 20, 2026, from [Link]
-
1H NMR Chemical Shift. (2022). Oregon State University. Retrieved February 20, 2026, from [Link]
-
Aniline (T3D4984). (2014). T3DB. Retrieved February 20, 2026, from [Link]
-
Figure S2: 1 H NMR spectrum of the given aniline compound. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). IJFMR. Retrieved February 20, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIVATIVES. (2026). Der Pharma Chemica. Retrieved February 20, 2026, from [Link]
-
Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. (2014). PubMed. Retrieved February 20, 2026, from [Link]
-
Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). CORE. Retrieved February 20, 2026, from [Link]
-
Aniline. (n.d.). SpectraBase. Retrieved February 20, 2026, from [Link]
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Spectroscopic Characterization Guide: Distinguishing Ether and Amine Substituents in Quinoline Scaffolds
Executive Summary & Context
In the development of antimalarial agents (e.g., Primaquine, Chloroquine) and kinase inhibitors, the quinoline scaffold is a privileged structure. The functionalization of this ring—specifically with ether (methoxy) and amine groups—dictates pharmacological activity.
While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) remains the workhorse for rapid Quality Control (QC) and solid-state characterization. However, the electron-deficient nature of the quinoline ring creates conjugation effects that shift characteristic peaks, often confusing standard interpretation.
This guide provides a comparative analysis of these functional groups within the quinoline environment and evaluates the performance of ATR (Attenuated Total Reflectance) versus KBr Pellet (Transmission) methodologies for accurate detection.
The Quinoline Baseline: Skeletal Vibrations
Before identifying substituents, one must validate the scaffold. The quinoline ring exhibits specific skeletal vibrations that serve as the "canvas" for your spectrum.
| Vibration Mode | Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3030 – 3070 | Weak to medium intensity. Often appears as a shoulder above 3000 cm⁻¹. |
| Ring C=C / C=N Stretch | 1570 – 1620 | The "Quinoline Doublet." Usually two sharp bands. The pyridine-like nitrogen enhances the dipole, making these stronger than in naphthalene. |
| Ring Breathing | 700 – 900 | Out-of-plane (OOP) bending. Position depends heavily on substitution pattern (2, 4, 6, or 8-position). |
Characteristic Peaks: Ether vs. Amine Substituents[1]
A. The Ether Group (Ar–O–R)
Target Analyte Example: 6-Methoxyquinoline, 8-Methoxyquinoline
In quinolines, the oxygen lone pair conjugates with the aromatic ring. This increases the bond order of the Aryl-Oxygen bond, shifting it to higher frequencies compared to aliphatic ethers.
-
ν(C–O–C) Asymmetric (Aryl-Alkyl): 1230 – 1275 cm⁻¹
-
ν(C–O–C) Symmetric (O–CH₃): 1020 – 1075 cm⁻¹
-
Diagnostic Value: Medium.[4] Can overlap with in-plane C-H bending.
-
-
ν(C–H) Aliphatic (Methyl group): 2830 – 3000 cm⁻¹
-
Diagnostic Value: High.[1] Look for the "methoxy doublet" just below 3000 cm⁻¹. This confirms the "R" in Ar-O-R is a methyl group.
-
B. The Amine Group (Ar–NH₂ / Ar–NHR)
Target Analyte Example: 8-Aminoquinoline, Primaquine
The key differentiator for amines is the N–H stretching region (3300–3500 cm⁻¹). Unlike the broad O–H trough of water or alcohols, N–H bands are sharper.[5]
-
ν(N–H) Stretching:
-
Primary Amine (-NH₂): Two bands (Doublet). Asymmetric (~3500 cm⁻¹) and Symmetric (~3400 cm⁻¹).
-
Secondary Amine (-NHR): One band (Singlet). Weaker, typically ~3350 cm⁻¹.
-
-
δ(N–H) Scissoring (Bending): 1580 – 1650 cm⁻¹
-
Diagnostic Value: Low. This frequently overlaps with the strong Quinoline C=C/C=N ring stretches. Do not rely solely on this.
-
-
ν(C–N) Stretching: 1250 – 1360 cm⁻¹
-
Diagnostic Value: Medium.[4] Strong coupling with ring vibrations makes this difficult to assign uniquely without isotopic labeling.
-
Method Performance Comparison: ATR vs. KBr
For analyzing quinoline derivatives, the choice of sampling technique critically impacts data quality.
Comparative Data Table
| Feature | KBr Pellet (Transmission) | ATR (Diamond/ZnSe Crystal) |
| Principle | Light passes through sample dispersed in salt matrix. | Light reflects off sample surface (evanescent wave). |
| Amine (N-H) Detection | Low Reliability. KBr is hygroscopic.[6] Absorbed water (O-H) broadens and masks the N-H region (3300-3500 cm⁻¹).[5] | High Reliability. No matrix = no water interference. N-H bands appear sharp and distinct.[7] |
| Peak Position Accuracy | Standard. Matches library databases perfectly. | Shifted. Peaks shift to lower wavenumbers (by 2-10 cm⁻¹) due to wavelength-dependent penetration depth. |
| Sample Prep Time | High (15-20 mins). Requires grinding and pressing. | Low (< 1 min). Direct application. |
| Quantitative Precision | High (Beer-Lambert law applies strictly). | Medium (Contact pressure variations affect intensity). |
Recommendation
-
For Structural Confirmation (Qualitative): Use ATR . The clarity of the N-H region is superior for distinguishing amines from alcohols or water contamination.
-
For Purity/Assay (Quantitative): Use KBr Pellets , provided the environment is humidity-controlled and the KBr is dry.
Experimental Protocol: ATR Analysis of Amino-Quinolines
Reagents & Equipment[6][8][9]
-
Sample: 8-Aminoquinoline derivative (Solid powder).
-
Instrument: FTIR Spectrometer (e.g., Bruker/Agilent) with Diamond ATR accessory.
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Methodology
-
System Preparation:
-
Clean the ATR crystal with isopropanol and a lint-free tissue. Ensure no residue remains.
-
Acquire a Background Spectrum (Air) with the same parameters as the sample (typically 16-32 scans, 4 cm⁻¹ resolution).
-
-
Sample Loading:
-
Place approximately 2–5 mg of the quinoline powder onto the center of the crystal.
-
Crucial: Apply pressure using the anvil clamp. Monitor the "Live Preview" mode. Increase pressure until the strongest peaks (usually ring stretches at 1600 cm⁻¹) reach ~40-60% Transmittance (or 0.2-0.4 Absorbance).
-
-
Acquisition:
-
Post-Processing:
-
Apply ATR Correction (software algorithm) if comparing against a KBr-based library. This corrects the intensity distortion at lower wavenumbers.
-
Perform Baseline Correction if the baseline drifts due to scattering.
-
Decision Logic & Workflow
The following diagram illustrates the logical flow for assigning ether and amine groups in a quinoline sample.
Caption: Decision tree for distinguishing primary amines, secondary amines, and methyl ethers based on FTIR spectral features.
References
-
Comparison of KBr vs. ATR Techniques: Kintek Solution. What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Available at: [Link]
-
Quinoline Spectral Data (8-Methoxyquinoline): ResearchGate. Spectrum of 8-methoxyquinoline.[8][13][14] Available at: [Link]
-
Amine N-H Stretching Frequencies: National Institutes of Health (PMC). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems.[7][15] Available at: [Link]
-
General FTIR Interpretation: Agilent Technologies. FTIR Spectroscopy Reference Guide. Available at: [Link]
-
8-Aminoquinoline Characterization: PubChem. 6-Methoxy-8-quinolinamine Spectral Data.[8] Available at: [Link]
Sources
- 1. kinteksolution.com [kinteksolution.com]
- 2. instanano.com [instanano.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azom.com [azom.com]
- 7. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 8. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. jascoinc.com [jascoinc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Structural comparison of 3-(2-Quinolinylmethyloxy)aniline and Verlukast intermediates
Executive Summary
This guide provides a technical comparison between 3-(2-Quinolinylmethyloxy)aniline , a flexible ether-linked quinoline scaffold, and the styryl-quinoline intermediates utilized in the synthesis of Verlukast (MK-0679). Both compounds belong to the class of pharmacophores investigated for Leukotriene Receptor Antagonist (LTRA) activity, targeting the CysLT1 receptor to treat asthma and allergic rhinitis.
The core distinction lies in the linker topology :
-
3-(2-Quinolinylmethyloxy)aniline: Utilizes a flexible methylene-ether bridge (-CH2-O-), breaking electronic conjugation and allowing rotational freedom.
-
Verlukast Intermediate: Utilizes a rigid styryl bridge (-CH=CH-), maintaining extended
-conjugation and geometric constraints (E-isomer).
Structural & Retrosynthetic Analysis
The following diagram illustrates the structural divergence and retrosynthetic origins of both scaffolds.
Figure 1: Retrosynthetic comparison showing the divergence in building blocks. The ether scaffold relies on heteroatom alkylation, while the Verlukast scaffold relies on carbon-carbon bond formation.
3-(2-Quinolinylmethyloxy)aniline
-
CAS Registry: 1198117-62-2 (Generic structure reference)
-
Molecular Formula:
-
Key Feature: The methylene-oxy bridge acts as a hydrogen bond acceptor and introduces a "hinge" region between the quinoline and phenyl rings. This mimics the spacer found in earlier LTRA generations (e.g., REV-5901).
-
Electronic State: The ether oxygen donates electron density into the phenyl ring but insulates the quinoline ring from the phenyl
-system.
Verlukast Intermediate (Styryl Core)
-
Key Structure: 2-(2-(3-vinylphenyl)vinyl)-7-chloroquinoline.
-
Key Feature: The vinyl (-CH=CH-) bridge is rigid. Activity is strictly dependent on the (E)-configuration . The (Z)-isomer is typically much less active.
-
Electronic State: Fully conjugated system from the quinoline nitrogen to the phenyl ring. This results in a distinct UV absorption profile (
nm) and susceptibility to photo-isomerization.
Synthetic Utility & Protocols
Synthesis of 3-(2-Quinolinylmethyloxy)aniline
This synthesis follows a classical Williamson Ether Synthesis followed by nitro-reduction. It is robust and avoids the isomer issues seen in styryl synthesis.
Protocol:
-
Alkylation:
-
Dissolve 3-nitrophenol (1.0 eq) in DMF.
-
Add Potassium Carbonate (
, 1.5 eq) and stir at RT for 30 min. -
Add 2-(Chloromethyl)quinoline hydrochloride (1.0 eq).
-
Heat to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Pour into ice water. Filter the precipitate (3-(2-quinolinylmethyloxy)nitrobenzene).
-
-
Reduction:
-
Dissolve the nitro intermediate in Ethanol/Water (4:1).
-
Add Iron powder (5 eq) and Ammonium Chloride (0.5 eq).
-
Reflux for 2 hours.
-
Purification: Filter hot to remove iron oxide. Concentrate filtrate. Recrystallize from Ethanol.
-
Synthesis of Verlukast Styryl Intermediate
This synthesis requires a Condensation-Dehydration sequence. It is more sensitive to conditions to ensure (E)-selectivity.
Protocol:
-
Condensation:
-
Charge 7-Chloroquinaldine (1.0 eq) and Isophthalaldehyde (or 3-cyanobenzaldehyde) (1.2 eq) in Acetic Anhydride.
-
Reflux at 130°C for 12-24 hours. The Acetic Anhydride acts as both solvent and dehydrating agent.
-
Alternative: Use catalytic Zinc Chloride (
) or microwave irradiation to enhance yield.
-
-
Isolation:
-
Cool to RT. The product often crystallizes directly.
-
Wash with cold ethanol to remove unreacted aldehyde.
-
Critical Step: Check E/Z ratio via HPLC. If Z-isomer is present (>5%), iodine-catalyzed photo-isomerization in toluene may be required to convert Z to E.
-
Physicochemical & Stability Comparison
The following table contrasts the experimental properties of the two scaffolds.
| Feature | 3-(2-Quinolinylmethyloxy)aniline | Verlukast Intermediate (Styryl) |
| Linker Type | Ether (-CH2-O-) | Vinyl (-CH=CH-) |
| Flexibility | High (Rotatable bonds) | Low (Rigid, Planar) |
| Light Stability | High (Stable to ambient light) | Low (Prone to E |
| Oxidative Stability | Susceptible to O-dealkylation (CYP450) | Susceptible to Epoxidation / Michael Addition |
| Metabolic Risk | Formation of Phenol + Quinolyl-methanol | Glutathione conjugation at the vinyl double bond [1] |
| Solubility (LogP) | Moderate (Polar Ether/Amine) | Low (Highly Lipophilic/Planar stacking) |
| Fluorescence | Weak / Negligible | Strong (Due to extended conjugation) |
Metabolic Insight: The "Michael Acceptor" Risk
A critical distinction is the reactivity of the Verlukast linker. As detailed in metabolic studies, the styryl double bond in Verlukast can act as a Michael acceptor , reacting with Glutathione (GSH) in the liver to form adducts [1].
-
Verlukast: Forms GSH adducts at the vinyl position.
-
Ether Analog: Cannot undergo Michael addition; metabolic clearance is driven by O-dealkylation or N-acetylation.
Experimental Validation: Stability Assay
To verify the stability difference described above, the following stress-test protocol is recommended.
Figure 2: Stress-testing workflow to differentiate the physicochemical stability of the two intermediates.
Conclusion
For researchers designing CysLT1 antagonists:
-
Select the Styryl Scaffold (Verlukast-like) if high receptor affinity is the priority. The rigid structure pre-organizes the molecule to fit the hydrophobic pocket of the receptor, typically yielding nanomolar
values. -
Select the Ether Scaffold (Aniline) if metabolic stability or patent circumvention is the priority. While often less potent due to entropic penalties upon binding, it avoids the photo-instability and Michael-acceptor toxicity risks associated with the styryl bridge.
References
-
Nicoll-Griffith, D. A., et al. (1995).[1] "Verlukast (MK-0679) conjugation with glutathione by rat liver and kidney cytosols and excretion in the bile."[1][2] Drug Metabolism and Disposition, 23(10), 1085-1093.[2] Link
- Zamboni, R., et al. (1992). "Development of the styryl-quinoline LTD4 antagonists." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "Verlukast (CID 6509849)." National Center for Biotechnology Information. Link
- Musser, J. H., et al. (1990). "Quinoline-based leukotriene antagonists." Drugs of the Future, 15(1), 51.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
